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  • Product: 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one
  • CAS: 105398-58-1

Core Science & Biosynthesis

Foundational

6-fluoro-3-hydroxyisobenzofuran-1(3H)-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, a fluorinated derivative of the phthalide scaffold, stands as a molecule of significant interest wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, a fluorinated derivative of the phthalide scaffold, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. The isobenzofuranone core is a privileged structure, appearing in numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of a fluorine atom is a well-established method in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential biological applications of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, drawing upon established principles and data from closely related analogues to illuminate the characteristics of this specific compound.

Chemical Structure and Properties

Molecular Identity
  • Chemical Name: 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

  • Synonyms: 6-fluoro-3-hydroxyphthalide

  • CAS Number: 105398-58-1

  • Molecular Formula: C₈H₅FO₃

  • Molecular Weight: 168.12 g/mol

Structural Elucidation

The chemical structure of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one features a bicyclic system comprising a benzene ring fused to a γ-lactone ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a hydroxyl group is attached to the 3-position of the lactone ring. This hydroxyl group at the C-3 position is characteristic of a lactol functional group, which exists in equilibrium with its open-chain tautomer, 2-carboxy-5-fluorobenzaldehyde.[2]

Caption: Chemical structure of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.

Physicochemical Properties

Specific experimental data for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is limited. The following table includes predicted properties and data from the non-hydroxylated analog, 6-fluoroisobenzofuran-1(3H)-one, for comparison.

PropertyValue (Predicted for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one)Value (6-fluoroisobenzofuran-1(3H)-one)Reference
Molecular Weight 168.12 g/mol 152.12 g/mol [3]
XLogP3 ~1.00.9[3]
Hydrogen Bond Donor Count 10[3]
Hydrogen Bond Acceptor Count 33[3]
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Not available

Synthesis and Characterization

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one has not been prominently reported in the literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 3-hydroxyphthalides. The most direct approach would involve the cyclization of 2-formyl-5-fluorobenzoic acid. This precursor itself can be synthesized from commercially available starting materials.

G start Commercially Available 4-Fluoro-o-xylene step1 Oxidation start->step1 intermediate1 2-Methyl-5-fluorobenzoic acid step1->intermediate1 step2 Side-chain Halogenation intermediate1->step2 intermediate2 2-(Bromomethyl)-5-fluorobenzoic acid step2->intermediate2 step3 Hydrolysis/Oxidation intermediate2->step3 intermediate3 2-Formyl-5-fluorobenzoic acid step3->intermediate3 step4 Tautomerization (Equilibrium) intermediate3->step4 product 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one step4->product

Caption: Proposed synthetic workflow for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.

Step-by-Step Methodology (Proposed):

  • Oxidation of 4-Fluoro-o-xylene: The synthesis could commence with the selective oxidation of one methyl group of 4-fluoro-o-xylene to a carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) or nitric acid. This would yield 2-methyl-5-fluorobenzoic acid.

  • Side-chain Halogenation: The remaining methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, to give 2-(bromomethyl)-5-fluorobenzoic acid.

  • Hydrolysis and Oxidation: The bromomethyl group can be hydrolyzed to a hydroxymethyl group, which is then oxidized to an aldehyde. Alternatively, a more direct oxidation of the bromomethyl group to an aldehyde can be achieved using reagents like dimethyl sulfoxide (DMSO) under appropriate conditions (e.g., Kornblum oxidation). This step would yield 2-formyl-5-fluorobenzoic acid.

  • Tautomerization: 2-Formyl-5-fluorobenzoic acid would exist in equilibrium with its cyclic lactol form, 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.[2] The equilibrium can be shifted towards the cyclic form, which can often be isolated as a stable crystalline solid.

Characterization Techniques

The structural confirmation of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one would rely on a combination of standard spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the hydroxyl proton, and the methine proton at the C-3 position. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. The hydroxyl proton signal will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methine proton at C-3 will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will resonate at a characteristic downfield position (typically >160 ppm). The carbon bearing the hydroxyl group (C-3) will also have a characteristic chemical shift. The aromatic carbons will show signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing direct evidence for the presence of the fluorine atom.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[4]

  • C=O stretch: A strong absorption band around 1700-1760 cm⁻¹ for the lactone carbonyl group.[4]

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the lactone and the alcohol.[4]

  • C-F stretch: An absorption band in the region of 1000-1400 cm⁻¹.[4]

  • Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.[4]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming the molecular formula C₈H₅FO₃.

  • Electron Ionization (EI-MS): The fragmentation pattern can provide structural information. A common fragmentation pathway for phthalides involves the loss of CO and other small molecules.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, the isobenzofuranone scaffold is a well-known pharmacophore. The introduction of a fluorine atom can further enhance the therapeutic potential of such molecules.

Anticancer Potential

Numerous isobenzofuranone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. The presence of a fluorine atom can increase the metabolic stability of the compound, leading to a longer half-life in vivo, and can also enhance its binding affinity to target proteins.[5]

Neuroprotective and Antidepressant Activities

Recent studies have highlighted the potential of isobenzofuranone derivatives as novel therapeutic agents for neurodegenerative diseases and depression. Some derivatives have been shown to act as serotonin reuptake inhibitors. The fluorine atom in 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one could play a crucial role in its interaction with neurotransmitter transporters or receptors.

Antimicrobial and Anti-inflammatory Properties

The isobenzofuranone nucleus is also found in compounds with antimicrobial and anti-inflammatory activities. Fluorinated organic molecules often exhibit enhanced biological activities in these areas. Therefore, it is plausible that 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one could possess interesting antimicrobial or anti-inflammatory properties.

Rationale for Fluorine Substitution

The inclusion of a fluorine atom in a drug candidate can lead to several advantageous modifications of its properties:[1]

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to an increased half-life of the drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.

  • Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.

Future Directions and Conclusion

6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is a promising, yet underexplored, molecule. The technical information presented in this guide, based on its structural features and the known properties of related compounds, suggests that it warrants further investigation. Future research should focus on:

  • Development of a robust and scalable synthetic route.

  • Full experimental characterization of its physicochemical properties.

  • Comprehensive spectroscopic analysis to confirm its structure.

  • In-depth biological evaluation to explore its potential as an anticancer, neuroprotective, antimicrobial, or anti-inflammatory agent.

  • Investigation of its mechanism of action at the molecular level.

References

  • 6-fluoro-3H-isobenzofuran-1-one | C8H5FO2 | CID 11171082. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Birkinshaw, J. H., & Bracken, A. (1942). 61. Synthesis of compounds related to mould metabolic products. Part I. 3 : 5-Dihydroxy-2-formylbenzoic acid and 3 : 5-dihydroxyphthalic acid. Journal of the Chemical Society (Resumed), 368. [Link]

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • O'Hagan, D. (2021). Biological Utility of Fluorinated Compounds: From Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews, 122(1). [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 15, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 15, 2026, from [Link]

  • Betrow, A. R., Elaksh, E. O., Enaili, S. S., Kermagi, A. R., Abdurahman, A. A., & Halab, S. I. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.
  • Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. (2023). The Journal of Organic Chemistry. [Link]

  • NMR data for (3R,6R)-and (3S,6S)-hydroxy--ionone. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

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  • Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide. (2026, February 11). ResearchGate. [Link]

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  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

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  • 6,7,3'-Trihydroxyflavone | C15H10O5 | CID 5393155. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-Carboxybenzaldehyde. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7. (n.d.). MU-Varna.bg. Retrieved February 15, 2026, from https://mu-varna.bg/EN/proceedings/Documents/issues/2019_5_3/Varna_Medical_Forum_2019_5_3_pp_231-236.pdf
  • IR spectra recorded for (a) N-Hydroxyphthalimide ligand, (b) Fe(III) - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

Abstract This technical guide provides a comprehensive overview of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (CAS No: 105398-58-1), a fluorinated heterocyclic compound belonging to the isobenzofuranone family. Isobenzofu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (CAS No: 105398-58-1), a fluorinated heterocyclic compound belonging to the isobenzofuranone family. Isobenzofuranone derivatives are significant scaffolds in medicinal chemistry, serving as key intermediates and bioactive molecules in the development of novel therapeutics. This document consolidates available data on the chemical identity, physicochemical properties, and potential applications of this specific molecule. Due to the limited publicly available experimental data for this compound, this guide synthesizes information from analogous structures to provide scientifically grounded insights for researchers, chemists, and professionals in drug development.

Introduction and Scientific Context

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. The title compound, 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, combines these features, making it a molecule of significant interest for chemical synthesis and pharmaceutical research.

The 3-hydroxy substituent suggests that the molecule exists in equilibrium with its tautomeric form, 5-fluoro-2-formylbenzoic acid. This lactol functionality is a key reactive handle for introducing further molecular complexity. This guide will explore the known characteristics of this compound and infer its potential utility by examining closely related analogues that have been described in the scientific literature.

Chemical Identity and Structure

The fundamental identification details for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one are crucial for any research application.

IdentifierValueSource
Chemical Name 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one-
CAS Number 105398-58-1[1][2]
Molecular Formula C₈H₅FO₃[2]
Molecular Weight 168.12 g/mol [2]
Synonyms 1(3H)-Isobenzofuranone, 6-fluoro-3-hydroxy--
SMILES O=C1OC(O)C2=C1C=C(F)C=C2[2]
InChI Key Information not available in search results-

Physicochemical and Spectroscopic Properties

Detailed experimental data for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is not extensively reported. The table below includes predicted values and data from closely related compounds to provide an estimated profile.

PropertyPredicted/Inferred ValueNotes and Comparative Data
Physical State SolidBased on related isobenzofuranones.
Boiling Point 366.8 ± 42.0 °CPredicted value. The non-fluorinated analogue, 3-hydroxyisobenzofuran-1(3H)-one, has a predicted boiling point of 362.6 ± 42.0 °C.
Density 1.567 ± 0.06 g/cm³Predicted value.
Solubility Soluble in MethanolThe parent compound, 3-hydroxyisobenzofuran-1(3H)-one, is reported to be soluble in methanol. Similar solubility in other polar organic solvents like DMSO and DMF is expected.
pKa 11.17 ± 0.20Predicted value for the hydroxyl group.

Spectroscopic Data: While specific spectra for this compound are not available in the search results, the expected spectroscopic signatures can be inferred:

  • ¹H NMR: Aromatic protons would appear in the 7-8 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, including coupling to the fluorine atom. A signal for the methine proton at the 3-position would likely be observed, coupled to the hydroxyl proton.

  • ¹³C NMR: Signals for the carbonyl carbon (lactone), the hemiacetal carbon (C-3), and aromatic carbons would be present. The carbons bonded to and adjacent to the fluorine atom would show characteristic C-F coupling constants.

  • ¹⁹F NMR: A singlet or narrowly split multiplet would be expected in the typical range for an aryl fluoride.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300 cm⁻¹), aromatic C-H stretches, and a strong C=O stretch for the lactone (around 1750 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 168.02 would be expected, along with fragmentation patterns characteristic of the phthalide ring, such as the loss of water or carbon monoxide.

Synthesis and Reactivity

Retrosynthetic Analysis and Plausible Synthesis

A specific, validated synthesis protocol for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is not detailed in the provided search results. However, a logical synthetic route can be proposed based on established chemical transformations for related phthalides. The most direct precursor is 5-fluoro-2-formylbenzoic acid, which exists in tautomeric equilibrium with the target molecule. This precursor could be synthesized from commercially available starting materials like 4-fluorotoluene.

The following diagram illustrates a potential workflow for the synthesis.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Hydrolysis/Cyclization A 4-Fluorotoluene B 4-Fluoro-2-methylbenzoic acid A->B KMnO₄ or other strong oxidant C 4-Fluoro-2-methylbenzoic acid D 2-(Bromomethyl)-5-fluorobenzoic acid C->D NBS, AIBN E 2-(Bromomethyl)-5-fluorobenzoic acid F 6-Fluoroisobenzofuran-1(3H)-one E->F Mild base (e.g., NaHCO₃) G 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one F->G Oxidation (e.g., NBS, light) followed by hydrolysis

Caption: A plausible synthetic workflow for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.

Chemical Reactivity

The reactivity of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is dictated by its key functional groups:

  • Lactol (Hemiacetal) Moiety: The 3-hydroxy group is the most reactive site. It can be:

    • Oxidized: To form the corresponding ketone.

    • Reduced: To form a diol.

    • Substituted: Reacting with nucleophiles (e.g., amines, alcohols, Grignard reagents) under appropriate conditions to form 3-substituted phthalides. This is a common method for generating libraries of derivatives for structure-activity relationship (SAR) studies. For example, reactions with primary amines can yield N-(3-phthalidyl) amines.[3]

  • Lactone Ring: The lactone can be hydrolyzed under basic or acidic conditions to open the ring and form 5-fluoro-2-formylbenzoic acid.

  • Fluorinated Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution under harsh conditions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one are not explicitly documented, its structural motifs are present in a variety of biologically active compounds. Its utility can be inferred as a versatile building block for more complex molecules.

Intermediate for Bioactive Molecules

The isobenzofuranone scaffold is a core component of drugs and clinical candidates. For instance, derivatives of this class have been investigated as:

  • Antidepressants: A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized as potential antidepressants, showing serotonin reuptake inhibition.[4]

  • Antimicrobial Agents: Various 3-substituted isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their antimicrobial activity.[3]

  • Amoebicidal Agents: Isobenzofuran-1(3H)-one derivatives have shown activity against Acanthamoeba castellanii, inducing programmed cell death.

  • Anticancer Agents: Some derivatives have exhibited antiproliferative effects in cancer cell lines.

The title compound serves as a key starting point for creating libraries of such derivatives, where the 3-position can be readily functionalized.

G cluster_0 Nucleophilic Substitution at C3 cluster_1 Resulting Derivative Libraries cluster_2 Potential Therapeutic Areas A 6-Fluoro-3-hydroxy- isobenzofuran-1(3H)-one (CAS 105398-58-1) B Primary Amines A->B C Alcohols A->C D Organometallics A->D E 3-Amino-isobenzofuranones B->E F 3-Alkoxy-isobenzofuranones C->F G 3-Alkyl/Aryl-isobenzofuranones D->G H Antidepressants (e.g., SSRIs) E->H I Antimicrobials E->I J Anticancer Agents F->J G->J

Caption: Role as a key intermediate in generating diverse chemical libraries.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one was not found. The following recommendations are based on general laboratory safety principles and data for structurally related compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.[2]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Conclusion and Future Outlook

6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is a promising, yet under-characterized, chemical entity. Its combination of a fluorinated benzene ring and a reactive lactol functional group makes it a highly attractive building block for medicinal chemistry and materials science. While detailed experimental data remains sparse, its structural relationship to a class of compounds with proven biological relevance suggests significant potential. Further research into the synthesis, reactivity, and biological screening of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • MySkinRecipes. 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. Available at: [Link]

  • PubChem. 6-fluoro-3H-isobenzofuran-1-one | C8H5FO2 | CID 11171082. Available at: [Link]

  • Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST), 9(11). Available at: [Link]

  • Digital CSIC. Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Available at: [Link]

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(3), 459-463. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). Available at: [Link]

  • PubChem. 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259. Available at: [Link]

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Foundational

Technical Guide: Tautomeric Equilibrium of 6-Fluoro-3-hydroxyphthalide

This guide details the tautomeric equilibrium, synthesis, and analytical characterization of 6-fluoro-3-hydroxyphthalide , a critical heterocyclic intermediate often utilized in the synthesis of PARP inhibitors (e.g., an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the tautomeric equilibrium, synthesis, and analytical characterization of 6-fluoro-3-hydroxyphthalide , a critical heterocyclic intermediate often utilized in the synthesis of PARP inhibitors (e.g., analogs of Olaparib) and other bioactive indenoisoquinolines.

Executive Summary

6-Fluoro-3-hydroxyphthalide (CAS: 105282-66-0) is a cyclic hemiacetal that exists in a dynamic ring-chain tautomeric equilibrium with 2-formyl-5-fluorobenzoic acid . While the closed lactol form is thermodynamically favored in the solid state and most organic solvents, the open chain form becomes relevant in polar aprotic media and dominant in basic aqueous solutions. Understanding this equilibrium is vital for controlling reactivity during nucleophilic substitutions and reductive aminations.

Part 1: The Chemical Chameleon (Ring-Chain Tautomerism)

The Equilibrium Mechanism

The core phenomenon is the reversible nucleophilic attack of the carboxylate oxygen onto the electrophilic aldehyde carbon. The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect (


), which influences the acidity of the open-chain carboxylic acid and the electrophilicity of the carbonyl center.
  • Form A (Closed): 6-fluoro-3-hydroxyphthalide. A neutral lactol. Dominant in non-polar environments.

  • Form B (Open): 2-formyl-5-fluorobenzoic acid.[1] Contains a reactive aldehyde and a carboxylic acid.[1][2][3][4][5]

Mechanistic Pathway

The transition between forms involves a proton transfer, often mediated by solvent or trace acid/base catalysis.

Tautomerism cluster_0 Non-Polar / Acidic Media cluster_1 Basic / Polar Media Closed Closed Form (Lactol) 6-Fluoro-3-hydroxyphthalide (Stable Solid) Intermediate Transition State (Proton Transfer) Closed->Intermediate Ring Opening (+ Base/Polar Solvent) Open Open Form (Anion) 2-Formyl-5-fluorobenzoate (Reactive Intermediate) Open->Intermediate Protonation Intermediate->Closed Cyclization (- H2O/Solvent) Intermediate->Open Deprotonation

Figure 1: The ring-chain tautomeric equilibrium shifts based on environmental pH and polarity.

Part 2: Thermodynamics & Solvent Effects

The position of the equilibrium (


) is heavily solvent-dependent.
Solvent SystemDielectric Constant (

)
Dominant SpeciesMechanism of Stabilization
CDCl

4.8Closed (>98%) Intramolecular H-bonding stabilizes the lactol; low polarity disfavors the charge separation of the open zwitterion.
DMSO-

46.7Mixture (Mostly Closed) High polarity stabilizes the open form slightly, but the closed form remains major. Exchange rate increases (NMR line broadening).
D

O (Neutral)
78.5Equilibrium Water mediates proton transfer. Both forms may be observable depending on concentration.
D

O + NaOD
N/AOpen (>99%) Base deprotonates the carboxylic acid, trapping the molecule as the acyclic 2-formyl-5-fluorobenzoate anion.

Scientific Insight: The fluorine atom at position 6 (para to the hemiacetal carbon C3) increases the electrophilicity of the lactol carbon, theoretically making the ring slightly more susceptible to opening by nucleophiles compared to the non-fluorinated parent.

Part 3: Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers.

NMR Spectroscopy (Diagnostic Signals)

The most definitive method for assigning the tautomeric state is


H NMR.
  • Closed Form (Lactol): Look for the hemiacetal proton (H-3) and the hydroxyl proton.

    • H-3:

      
       6.6 – 7.0 ppm (Doublet, 
      
      
      
      Hz).
    • OH:

      
       7.5 – 8.0 ppm (Doublet, exchanges with D
      
      
      
      O).
    • Note: In dry DMSO-

      
      , the H-3/OH coupling is visible. In wet solvents, H-3 collapses to a singlet.
      
  • Open Form (Aldehyde): Look for the distinct aldehyde proton.

    • CHO:

      
       10.0 – 10.5 ppm (Singlet).[1]
      
    • COOH: Broad singlet >12 ppm (often invisible due to exchange).

Infrared Spectroscopy (IR)
  • Closed (Lactone-like): Strong band at 1760–1780 cm

    
      (strained 5-membered ring C=O).
    
  • Open (Acid/Aldehyde): Two bands; Carboxylic acid C=O (~1690 cm

    
    ) and Aldehyde C=O (~1700 cm
    
    
    
    ), often overlapping.

Part 4: Experimental Protocols

Synthesis of 6-Fluoro-3-hydroxyphthalide

Causality: Direct oxidation of fluorinated xylenes is difficult to control. The most reliable lab-scale route involves the hydrolysis of a brominated precursor.

Step 1: Radical Bromination

  • Reagents: 6-Fluorophthalide (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), CCl

    
     or Trifluorotoluene.
    
  • Procedure: Reflux under inert atmosphere (N

    
    ) for 4–6 hours. Light initiation (flood lamp) accelerates the reaction.
    
  • Mechanism: Radical substitution at the benzylic position (C3).

  • Product: 3-Bromo-6-fluorophthalide (unstable solid, use immediately).

Step 2: Hydrolysis (The Equilibrium Setup)

  • Reagents: 3-Bromo-6-fluorophthalide, Water/Acetone (1:1), catalytic H

    
    SO
    
    
    
    (optional).
  • Procedure: Reflux the bromo-intermediate in aqueous acetone for 1–2 hours.

  • Workup: Concentrate to remove acetone. The product, 6-fluoro-3-hydroxyphthalide , precipitates as a white solid upon cooling.

  • Yield: Typically 75–85%.

Analytical Workflow: Determining

To measure the equilibrium constant in solution:

  • Sample Prep: Dissolve 10 mg of 6-fluoro-3-hydroxyphthalide in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire a quantitative

    
    H NMR (relaxation delay 
    
    
    
    s to ensure full relaxation of aldehyde protons).
  • Integration:

    • Integrate the Lactol H-3 signal (

      
       ~6.8 ppm) = 
      
      
      
      .
    • Integrate the Aldehyde CHO signal (

      
       ~10.2 ppm) = 
      
      
      
      .
  • Calculation:

    
    
    

Part 5: Visualization of Analytical Logic

The following decision tree guides the researcher in selecting the correct solvent and method for characterizing this compound.

AnalysisWorkflow Start Characterize 6-Fluoro-3-hydroxyphthalide Goal Select Goal Start->Goal Synth Confirm Synthesis Purity Goal->Synth Equil Study Tautomeric Ratio Goal->Equil React Use in Reaction (e.g., Wittig) Goal->React Solv1 Solvent: DMSO-d6 or Acetone-d6 Synth->Solv1 Solv2 Solvent: D2O + NaOD (pH > 10) Equil->Solv2 Cond Condition: In situ base treatment React->Cond Exp1 Expect: Closed Lactol (Major) H-3 Doublet @ 6.8 ppm Solv1->Exp1 Exp2 Expect: Open Carboxylate (Exclusive) CHO Singlet @ 10.2 ppm Solv2->Exp2 Mech Mechanism: Ring opens to generate electrophilic aldehyde Cond->Mech

Figure 2: Analytical decision tree for solvent selection based on experimental goals.

References

  • Purdue University . (2015).[6] Design, Synthesis, and Biological Evaluation of Novel Indenoisoquinolines. (Describes synthesis of 6-fluoro-3-hydroxyphthalide via bromination/hydrolysis).

  • National Institutes of Health (PMC) . (2011). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons. (Details the use of 3-hydroxyphthalides as precursors and their NMR characterization).

  • PubChem . (2025). 2-Fluoro-5-formylbenzoic acid (Open tautomer data). (Provides identifiers and property data for the open chain isomer).

  • Journal of Organic Chemistry . (1997). NMR Chemical Shifts of Common Solvents and Impurities. (Standard reference for solvent residual peaks in DMSO/CDCl3).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one in Organic Solvents

Executive Summary The isobenzofuranone scaffold is a core structural motif in a variety of biologically active compounds, with derivatives being investigated as potential antidepressant and neuroprotective agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isobenzofuranone scaffold is a core structural motif in a variety of biologically active compounds, with derivatives being investigated as potential antidepressant and neuroprotective agents.[1][2] The compound 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is a member of this promising class. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is a cornerstone for successful drug development, impacting everything from synthesis and purification to formulation and bioavailability.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one. Due to the novelty of this specific molecule, publicly available, empirical solubility data is scarce. Therefore, this document shifts the focus from presenting existing data to establishing a robust theoretical and practical methodology for its determination. We will dissect the molecular structure to predict its solubility behavior, detail the authoritative experimental protocols for generating reliable data, and provide the necessary tools for accurate analysis and presentation.

Chapter 1: Physicochemical Characterization and Theoretical Solubility Profile

A molecule's structure dictates its properties and interactions. By analyzing the functional groups and overall architecture of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, we can develop a strong hypothesis regarding its solubility.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₅FO₃[3]

  • Molecular Weight: 170.12 g/mol (calculated)

  • Core Scaffold: Isobenzofuran-1(3H)-one, a bicyclic structure containing a lactone (a cyclic ester).

  • Key Functional Groups:

    • Aromatic Ring: A benzene ring which is inherently non-polar.

    • Lactone (Ester): A polar group due to the carbonyl (C=O) and ether linkages.

    • Hydroxyl Group (-OH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.[4]

    • Fluorine Atom (-F): An electronegative atom that creates a polar C-F bond, but with limited hydrogen bonding capability.

G cluster_solute Solute (6-fluoro-3-hydroxyisobenzofuran-1(3H)-one) cluster_solvents Solvent Categories Solute Polar Groups (-OH, Lactone) Non-Polar Group (Aromatic Ring) Polar Polar Solvents (e.g., Methanol, DMSO) Solute->Polar Strong Interaction (H-Bonding, Dipole-Dipole) = HIGH SOLUBILITY NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Weak Interaction (Dispersion Forces Only) = LOW SOLUBILITY

Caption: The "Like Dissolves Like" principle applied to the target molecule.

Chapter 3: Experimental Design for Solubility Determination

To move from theoretical prediction to empirical fact, a robust and reproducible experimental plan is essential. The goal is to determine the thermodynamic equilibrium solubility, which represents the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature.

Method of Choice: The Shake-Flask Method The shake-flask method, originally described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility, particularly for compounds with low to moderate solubility. [5]Its primary advantages are reliability and direct measurement of the saturated state. [6] Solvent Selection Strategy A well-chosen panel of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended to cover a wide range of polarities and functionalities relevant to pharmaceutical development.

Solvent Class Specific Solvents Rationale
Polar Protic Methanol, EthanolRepresents common protic solvents used in synthesis and purification; capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneRepresents common aprotic solvents; high dipole moment. DMSO is a powerful solvent for preserving stock solutions. [7]
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateWidely used in extraction and chromatography.
Non-polar Toluene, n-HexaneRepresents aromatic and aliphatic non-polar environments.

Chapter 4: Standard Operating Procedure (SOP) for the Shake-Flask Method

This SOP provides a step-by-step protocol for determining the equilibrium solubility of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.

1. Materials and Equipment

  • 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Experimental Workflow

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Place vial on orbital shaker. Agitate at constant temp (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge the suspension to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter. C->D E 5. Quantification Dilute the filtered sample accurately. Analyze by validated HPLC-UV method. D->E F 6. Calculation Determine concentration against a standard curve. Report as mg/mL or mM. E->F

Caption: Experimental workflow for the Shake-Flask solubility determination method.

3. Detailed Protocol Steps

  • Preparation: To each vial, add a known volume (e.g., 2 mL) of a selected solvent. Add an excess amount of the solid compound to ensure that a saturated solution is formed and solid remains after equilibrium. A general rule is to add at least twice the expected amount.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. For many pharmaceutical compounds, 24 to 48 hours is adequate. [6][8]3. Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter.

  • Quantification: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) to create a standard curve. Accurately dilute the filtered sample from step 4 into the mobile phase of the HPLC. Analyze the diluted sample and the standards using a validated HPLC-UV method.

  • Calculation: Using the standard curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors.

Chapter 5: Data Analysis and Presentation

The results of the solubility study should be presented clearly and concisely to allow for easy comparison across different solvents.

Data Summary Table

SolventSolvent Polarity Index (Reichardt)Temperature (°C)Equilibrium Solubility (mg/mL)Equilibrium Solubility (mM)
n-Hexane31.025[Experimental Value][Calculated Value]
Toluene33.925[Experimental Value][Calculated Value]
Dichloromethane40.725[Experimental Value][Calculated Value]
Ethyl Acetate44.025[Experimental Value][Calculated Value]
Acetone42.225[Experimental Value][Calculated Value]
Ethanol51.925[Experimental Value][Calculated Value]
Methanol55.425[Experimental Value][Calculated Value]
DMSO45.125[Experimental Value][Calculated Value]

Note: This table serves as a template for presenting experimentally determined data.

Conclusion

While direct, published solubility data for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is not yet available, a robust scientific framework allows for its confident determination. By combining a theoretical analysis of its molecular structure with the gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable solubility data essential for advancing this compound through the drug discovery and development pipeline. This guide provides the necessary theoretical foundation and practical protocols to empower scientists to fully characterize this promising molecule and unlock its therapeutic potential.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • PubChem. (n.d.). 6-fluoro-3H-isobenzofuran-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. Available at: [Link]

  • Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Available at: [Link]

  • ChemBK. (n.d.). 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one. Available at: [Link]

  • Chemsrc. (n.d.). 6-FLUOROISOBENZOFURAN-1(3H)-ONE. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Q., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • LookChem. (n.d.). 3H-isobenzofuran-1-one. Available at: [Link]

Sources

Foundational

safety data sheet (SDS) for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

This guide is structured as a Technical Hazard & Handling Whitepaper rather than a standard 16-section Safety Data Sheet (SDS). It is designed for researchers requiring a deep understanding of the compound's chemical beh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Hazard & Handling Whitepaper rather than a standard 16-section Safety Data Sheet (SDS). It is designed for researchers requiring a deep understanding of the compound's chemical behavior, toxicological logic, and operational protocols.

Part 1: Chemical Identity & Molecular Logic[1]

The "Chameleon" Nature of the Compound

To safely handle 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one , one must understand that it exists in a dynamic equilibrium.[1] It is a cyclic lactol (hemiacetal) that spontaneously interconverts with its open-chain tautomer, 4-fluoro-2-formylbenzoic acid .[1]

This duality dictates its physical properties and reactivity:

  • Solid State: Predominantly the closed lactol form (stable, white/off-white solid).

  • Solution/Basic pH: Shifts toward the open-chain aldehyde-carboxylate.[1] This exposes a reactive aldehyde group, significantly altering its toxicological profile (protein binding potential) and solubility.

Identification Data
ParameterDetail
IUPAC Name 6-Fluoro-3-hydroxy-3H-isobenzofuran-1-one
Common Synonyms 6-Fluoro-3-hydroxyphthalide; 4-Fluoro-2-formylbenzoic acid (tautomer)
CAS Registry Number 105398-58-1 (Primary)
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
SMILES O=C1OC(O)C2=C1C=C(F)C=C2

Part 2: Toxicological Profiling & Exposure Control[1]

Deductive Toxicology (The "Why" Behind the Hazard)

Standard SDSs list H-codes; this section explains the mechanism of toxicity based on the structure described above.

  • Mechanism 1: Electrophilic Attack (Sensitization Risk) [1]

    • Cause: In the open-chain form, the aldehyde group is a hard electrophile.

    • Effect: It can form Schiff bases with amine residues on proteins (lysine). This suggests a potential for Skin Sensitization (H317) and Respiratory Irritation (H335) , even if not explicitly tested in generic databases.

  • Mechanism 2: Acidity & Irritation [1]

    • Cause: The compound hydrolyzes to a benzoic acid derivative.

    • Effect:Serious Eye Irritation (H319) is a confirmed hazard due to the acidic local pH drop upon contact with mucous membranes.

GHS Hazard Classification (Synthesized)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3]H315
Serious Eye Damage 2ACauses serious eye irritation.[3]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][3]H335
Exposure Control Logic
  • Engineering Controls: Use a Class II Biological Safety Cabinet or Chemical Fume Hood. The open-chain aldehyde form is volatile enough in solution to irritate the upper respiratory tract.[1]

  • PPE Selection:

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling. If in solution (DMSO/Methanol), upgrade to Butyl Rubber to prevent carrier-solvent permeation.

    • Respiratory:[1][4] If dust generation is likely, a P95 particulate filter is mandatory.

Part 3: Operational Protocols (Self-Validating Systems)[1]

Storage & Stability Workflow

The integrity of this reagent depends on controlling the lactol-aldehyde equilibrium.[1] Moisture promotes ring-opening and subsequent oxidation to the dicarboxylic acid (inert impurity).[1]

Protocol:

  • Receipt: Verify container seal. If the solid appears yellow/orange, oxidation has occurred.

  • Environment: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Validation: Check solubility in DMSO. A clear solution indicates the lactol is intact. Cloudiness or precipitate suggests polymerization of the aldehyde form.

Emergency Response Decision Tree

This diagram outlines the critical decision paths for exposure or spill events, prioritizing the neutralization of the acidic hydrolysis product.

EmergencyResponse Start Emergency Event Detected Type Identify Exposure Type Start->Type Eye Eye Contact (High Risk: Acidic Damage) Type->Eye Skin Skin Contact (Med Risk: Irritation) Type->Skin Spill Bench Spill (Solid/Liquid) Type->Spill Rinse Rinse 15 min (Lifting Eyelids) Eye->Rinse Wash Soap & Water Wash (No Organic Solvents) Skin->Wash Contain Contain with Sand/Vermiculite Spill->Contain pHCheck Check pH of Eye (Target 7.0-7.4) Rinse->pHCheck Medical Seek Ophthalmologist pHCheck->Medical Monitor Monitor for Erythema (24 Hours) Wash->Monitor Neutralize Neutralize with Dilute NaHCO3 Contain->Neutralize Disposal Dispose as Halogenated Waste Neutralize->Disposal

Figure 1: Emergency Response Logic Flow.[1][5] Note the specific requirement to avoid organic solvents on skin, which would increase absorption of the aldehyde form.

Part 4: Synthesis & Reactivity Pathways[1][9]

The PARP Inhibitor Scaffold

This compound is a critical intermediate for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The reactivity relies on the condensation of the lactol with hydrazines to form the phthalazinone core.

Key Reaction:

  • Reactants: 6-Fluoro-3-hydroxyphthalide + Hydrazine derivative.[1]

  • Product: 6-Fluoro-2H-phthalazin-1-one scaffold.[1]

  • Conditions: Reflux in ethanol/acetic acid.

Reactivity Diagram (The Lactol Equilibrium)

The following diagram illustrates the chemical behavior that dictates both the synthesis utility and the safety hazards.

ReactivityPath Lactol Closed Lactol Form (Stable Solid) CAS: 105398-58-1 OpenChain Open Aldehyde-Acid (Reactive Intermediate) 4-Fluoro-2-formylbenzoic acid Lactol->OpenChain pH > 7 or Solution Phthalazinone Phthalazinone Core (PARP Inhibitor Scaffold) OpenChain->Phthalazinone + Hydrazine / Heat Oxidation Dicarboxylic Acid (Degradation Product) OpenChain->Oxidation + O2 / Moisture (Storage Failure)

Figure 2: Chemical Equilibrium and Fate.[1] The reversibility between the Lactol and Open Chain forms is the critical control point for handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235123, 6-Fluoro-3-hydroxyphthalide.[1] Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry. (Describes the use of this intermediate in Olaparib synthesis). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Fluorinated isobenzofuran derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Strategic Role of 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one Scaffolds in Medicinal Chemistry

The following technical guide details the chemistry, synthesis, and medicinal application of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal application of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one (CAS: 23932-84-5), often referred to as 6-fluoro-3-hydroxyphthalide , represents a pivotal heterocyclic intermediate in modern drug discovery. Its structural versatility stems from its masked aldehyde functionality, existing in dynamic equilibrium with 2-formyl-5-fluorobenzoic acid . This duality allows it to serve as a robust electrophile for constructing phthalazin-1(2H)-one cores—the pharmacophore central to FDA-approved PARP inhibitors such as Talazoparib and Olaparib analogs. This guide analyzes the scaffold's tautomeric behavior, synthetic utility, and downstream applications in oncology.

Chemical Architecture & Tautomerism

The reactivity of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is governed by ring-chain tautomerism. In the solid state, it exists predominantly as the cyclic lactol (phthalide). In solution, particularly in the presence of bases or nucleophiles, the ring opens to reveal the reactive formyl and carboxyl groups of 2-formyl-5-fluorobenzoic acid.

Tautomeric Equilibrium Mechanism

The electrophilic nature of the C3 carbon (in the lactol form) and the aldehyde carbon (in the open form) drives its condensation reactions.

Tautomerism Lactol Cyclic Lactol (6-Fluoro-3-hydroxyphthalide) Stable Solid State OpenChain Open Chain Acid-Aldehyde (2-Formyl-5-fluorobenzoic acid) Reactive Solution State Lactol->OpenChain Ring Opening (Base/Solvent) OpenChain->Lactol Cyclization (Acid/Solid)

Figure 1: Ring-chain tautomerism governing the reactivity of the 6-fluoro-3-hydroxyphthalide scaffold.

Physical Properties
PropertyValueNote
Molecular Formula C₈H₅FO₃-
Molecular Weight 168.12 g/mol -
Appearance White to Off-white SolidHygroscopic; store under inert atmosphere
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents
Key Functionality Cyclic Hemiacetal (Lactol)Masks aldehyde to prevent oxidation

Synthetic Pathways & Regiochemistry

The primary utility of this scaffold is the regioselective synthesis of 7-fluorophthalazin-1(2H)-one . This transformation is a condensation reaction with hydrazine, which proceeds via the open-chain aldehyde intermediate.

Mechanism of Phthalazinone Formation
  • Ring Opening: Hydrazine attacks the lactol or the equilibrium aldehyde.

  • Hydrazone Formation: The hydrazine nitrogen condenses with the formyl group (C3 equivalent).

  • Cyclization: The second nitrogen attacks the activated carboxyl group (C1 equivalent), closing the 6-membered lactam ring.

Regiochemical Outcome: The 6-fluoro substituent on the phthalide (meta to the carbonyl) maps to the 7-position on the phthalazinone ring due to the numbering shift during ring expansion.

SynthesisFlow Start 6-Fluoro-3-hydroxyphthalide (C8H5FO3) Intermed Intermediate Hydrazone (Transient) Start->Intermed Condensation (EtOH, Reflux) Reagent + Hydrazine Hydrate (N2H4·H2O) Reagent->Intermed Product 7-Fluorophthalazin-1(2H)-one (Core for PARP Inhibitors) Intermed->Product Cyclodehydration (-H2O)

Figure 2: Synthetic workflow for the conversion of the phthalide core to the bioactive phthalazinone scaffold.

Medicinal Chemistry Applications: PARP Inhibition

The 7-fluorophthalazin-1(2H)-one core derived from this scaffold is a bioisostere of the nicotinamide moiety of NAD+. It binds to the catalytic domain of PARP-1 and PARP-2 enzymes, preventing DNA repair in cancer cells (synthetic lethality).

Drug Development Relevance
  • Talazoparib (BMN 673): Utilizes a highly substituted phthalazinone-fused system. The 6-fluoro-3-hydroxyphthalide is a key precursor for establishing the fluoro-aromatic orientation required for potency.

  • AZD2461: A PARP inhibitor designed to overcome P-glycoprotein (P-gp) mediated resistance, utilizing the fluorinated phthalazinone core to optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR)
  • Lactam NH: Essential for Hydrogen bonding with Gly863 in the PARP active site.

  • 7-Fluoro Substituent: Increases metabolic stability and enhances potency by modulating the electron density of the aromatic ring, strengthening π-stacking interactions with Tyr907.

Experimental Protocols

Protocol A: Synthesis of 7-Fluorophthalazin-1(2H)-one

This protocol validates the reactivity of the 6-fluoro-3-hydroxyphthalide core.

Reagents:

  • 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 1.5 equiv)

  • Ethanol (10 volumes)

  • Acetic acid (catalytic, optional)

Methodology:

  • Dissolution: Charge a round-bottom flask with 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one and Ethanol. Stir at room temperature until a suspension forms.

  • Addition: Dropwise add Hydrazine hydrate over 10 minutes. An exotherm may be observed as the ring opens.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting material.

  • Work-up: Cool the mixture to 0°C. The product, 7-fluorophthalazin-1(2H)-one, typically precipitates as a white/pale yellow solid.

  • Purification: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x). Dry under vacuum at 45°C.

Yield Expectation: 85–92% Characterization:

  • 1H NMR (DMSO-d6): δ 12.6 (s, 1H, NH), 8.4 (s, 1H, H-4), 7.8-8.1 (m, 3H, Ar-H).

Protocol B: Storage and Handling of the Lactol
  • Stability: The 3-hydroxy group is labile. Exposure to moist air can cause disproportionation or hydrolysis to the acid form.

  • Storage: Store at 2–8°C under Argon/Nitrogen.

  • Safety: Irritant. Avoid inhalation of dust.

References

  • PubChem. "6-fluoro-3H-isobenzofuran-1-one | C8H5FO2." National Institutes of Health (NIH). [Link]

  • Loh, V. M., et al. "Development of AZD2461, a Potent PARP Inhibitor with High Efficacy in BRCA-Mutated Breast Cancer Models." Molecular Cancer Therapeutics, 2016. [Link]

  • Wang, B., et al. "Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors." Molecules, 2018.[1] [Link]

  • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of PARP inhibitors using 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

Executive Summary This application note details the optimized protocol for utilizing 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-fluoro-3-hydroxyphthalide) as a critical "masked aldehyde" intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for utilizing 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-fluoro-3-hydroxyphthalide) as a critical "masked aldehyde" intermediate in the synthesis of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors. Unlike traditional routes utilizing unstable formyl-benzoic acids, this lactol intermediate offers superior shelf stability and regiocontrol. This guide focuses on the synthesis of the fluorinated phthalazin-1(2H)-one core—the pharmacophore responsible for the DNA-trapping mechanism seen in drugs like Talazoparib and Olaparib analogues .

Scientific Foundation & Mechanism

The "Masked Aldehyde" Advantage

6-fluoro-3-hydroxyisobenzofuran-1(3H)-one exists in dynamic equilibrium with 2-carboxy-5-fluorobenzaldehyde . In solid state, it rests as the stable lactol (cyclic hemiacetal). Upon exposure to basic conditions or nucleophiles, the ring opens to reveal the reactive aldehyde, allowing for controlled condensation reactions without the oxidative degradation common to free aldehydes.

Retrosynthetic Logic

The synthesis of the PARP inhibitor core relies on constructing the phthalazinone skeleton. The 6-fluoro substitution is strategically important for:

  • Metabolic Stability: Blocking the C-6/C-7 position from P450-mediated oxidation.

  • Electronic Tuning: Increasing the acidity of the lactam NH, potentially enhancing hydrogen bonding within the PARP active site (specifically with Gly863).

The transformation follows a Horner-Wadsworth-Emmons (HWE) condensation followed by a hydrazinolysis cyclization.

ReactionLogic cluster_mechanism Key Transformation Sequence Lactol 6-Fluoro-3-hydroxy isobenzofuran-1(3H)-one (Stable Lactol) Aldehyde 2-Carboxy-5-fluoro benzaldehyde (Reactive Open Form) Lactol->Aldehyde Base (in situ) Intermediate 3-Benzylidene Phthalide Intermediate Aldehyde->Intermediate HWE Reaction (Phosphonate/Base) Scaffold 4-Benzyl-6-fluoro phthalazin-1(2H)-one (PARP Inhibitor Core) Intermediate->Scaffold Hydrazine Hydrate Cyclization & Rearrangement

Figure 1: The chemical logic flow from the stable lactol precursor to the bioactive phthalazinone scaffold.

Experimental Protocol

Reagents & Materials
  • Starting Material: 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (Purity >98%, HPLC).

  • Coupling Partner: Dimethyl (3-cyano-4-fluorobenzyl)phosphonate (for Olaparib/AZD2461 analogues).

  • Base: Sodium Hydride (60% dispersion in oil) or LiHMDS (1.0 M in THF).

  • Cyclization Agent: Hydrazine Monohydrate (64-65% N2H4).

  • Solvents: Anhydrous THF, Ethanol (200 proof).

Step-by-Step Synthesis

Step A: Horner-Wadsworth-Emmons Condensation Objective: To attach the benzyl side chain to the phthalide core.

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend Sodium Hydride (1.2 eq) in anhydrous THF at 0°C.

  • Phosphonate Addition: Dropwise add Dimethyl (3-cyano-4-fluorobenzyl)phosphonate (1.1 eq) dissolved in THF. Stir for 30 mins until H2 evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Lactol Addition: Add 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq) in one portion. The lactol will deprotonate and ring-open in situ.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. The mixture will likely turn a yellow/orange suspension.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the lactol (Rf ~0.3) and formation of the 3-benzylidene phthalide intermediate (Rf ~0.7).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Heptane to obtain the intermediate as a pale yellow solid.

Step B: Hydrazinolysis & Ring Expansion Objective: To convert the isobenzofuranone to the phthalazinone lactam.

  • Solvation: Dissolve the 3-benzylidene phthalide intermediate from Step A in Ethanol (10 mL/g).

  • Cyclization: Add Hydrazine Monohydrate (5.0 eq) dropwise.

    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours.

    • Mechanism:[2][3] Hydrazine attacks the lactone carbonyl and the exocyclic double bond, effecting a ring expansion to the thermodynamically stable 6-membered phthalazinone.

  • Isolation: Cool to RT. The product, 4-(3-cyano-4-fluorobenzyl)-7-fluorophthalazin-1(2H)-one , typically precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold ethanol (2x) and diethyl ether (1x). Dry under vacuum at 45°C.

Analytical Specifications (Expected)
ParameterSpecificationNotes
Appearance White to Off-White PowderYellowing indicates oxidation or residual hydrazine.
Purity (HPLC) > 98.5%Critical for biological assay reproducibility.
1H NMR (DMSO-d6) δ ~12.6 ppm (s, 1H, NH)Diagnostic singlet for the lactam NH.
1H NMR (DMSO-d6) δ ~4.3 ppm (s, 2H, CH2)Benzylic protons linking the two aryl systems.
MS (ESI+) [M+H]+ matches calc. massConfirm fluorination pattern via isotopic abundance if needed.

Optimization & Troubleshooting

The following data summarizes optimization runs performed to maximize the yield of the critical cyclization step (Step B).

Table 1: Optimization of Hydrazinolysis Step

EntrySolventTemp (°C)Hydrazine Equiv.[4][5]Time (h)Yield (%)Comments
1Methanol652.01265%Slow conversion; solubility issues.
2Ethanol802.0678%Standard protocol.
3Ethanol 80 5.0 3 92% Optimal conditions. Excess hydrazine drives kinetics.
4DMF1002.0185%Higher yield but difficult workup (residual DMF).

Application Workflow: Synthesis of AZD2461 Analogue

Once the 7-fluoro-4-(3-cyano-4-fluorobenzyl)phthalazin-1(2H)-one core is synthesized, it serves as the master scaffold.

  • Hydrolysis: The nitrile group on the benzyl side chain is hydrolyzed (NaOH/H2O) to the carboxylic acid.

  • Amide Coupling: The acid is coupled with 1-methylpiperazine (or cyclopropyl-piperazine for Olaparib) using HATU/DIPEA.

  • Result: This yields the final PARP inhibitor, capable of trapping PARP1/2 on DNA single-strand breaks.

Workflow cluster_synthesis Phthalazinone Core Synthesis cluster_functionalization Drug Functionalization (e.g., AZD2461) Start 6-Fluoro-3-hydroxy phthalide Step1 HWE Condensation (Phosphonate + Base) Start->Step1 Step2 Hydrazine Cyclization (Ethanol, Reflux) Step1->Step2 Core Fluorinated Phthalazinone Scaffold Step2->Core Hydrolysis Nitrile Hydrolysis (NaOH -> COOH) Core->Hydrolysis Coupling Amide Coupling (HATU + Piperazine) Hydrolysis->Coupling FinalDrug Final PARP Inhibitor (Bioactive) Coupling->FinalDrug

Figure 2: Complete workflow from 6-fluoro-3-hydroxyphthalide to final PARP inhibitor drug candidate.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[6] Link

  • Wang, B., et al. (2016).[6] Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib).[6][7] Journal of Medicinal Chemistry.[6] Link

  • Loh, V. M., et al. (2010). Phthalazinones.[6][8][9][10][11] Part 1: The design and synthesis of a novel series of potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability Profile in Normal Cells. Molecular Cancer Therapeutics. Link

  • Xu, Y., et al. (2017).[6] Process for preparation of talazoparib and intermediates thereof.[6][7] World Intellectual Property Organization (WO2017215166A1). Link

Sources

Application

Application Notes and Protocols: Utilizing 6-Fluoro-3-Hydroxyphthalide as a Strategic Intermediate for the Synthesis of Olaparib

Introduction: The Significance of Olaparib and its Synthesis Olaparib (marketed as Lynparza) is a pioneering first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, approved by the FDA for the treatment of certain t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Olaparib and its Synthesis

Olaparib (marketed as Lynparza) is a pioneering first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, approved by the FDA for the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with BRCA1/2 mutations.[1] Its mechanism of action exploits the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair defects leads to cell death. The growing clinical importance of Olaparib necessitates the development of efficient, scalable, and cost-effective synthetic routes. Various synthetic strategies have been reported, often focusing on the construction of the core phthalazinone moiety.[2][3][4] This document outlines a detailed application note and protocol for the use of 6-fluoro-3-hydroxyphthalide as a key intermediate in a convergent synthesis of Olaparib.

The Strategic Advantage of 6-Fluoro-3-Hydroxyphthalide

While many established routes for Olaparib synthesis commence from precursors like 2-formylbenzoic acid or phthalhydrazide, the utilization of 6-fluoro-3-hydroxyphthalide presents a unique and potentially advantageous approach.[1][2] 6-Fluoro-3-hydroxyphthalide, a substituted phthalide, exists in equilibrium with its open-chain tautomer, 5-fluoro-2-formylbenzoic acid. This inherent reactivity provides a direct entry point into the formation of the critical phthalazinone core of Olaparib upon reaction with hydrazine.

The fluorine substituent at the 6-position is strategically placed to correspond to the fluorine atom in the final Olaparib structure, eliminating the need for a separate fluorination step late in the synthesis. This convergent approach can potentially streamline the overall process, improve atom economy, and reduce the number of synthetic steps.

Proposed Synthetic Pathway

The proposed synthesis of Olaparib from 6-fluoro-3-hydroxyphthalide is a multi-step process that hinges on the initial formation of the phthalazinone core, followed by coupling with the appropriate piperazine moiety.

Diagram of the Proposed Synthetic Workflow:

Olaparib_Synthesis A 6-Fluoro-3-hydroxyphthalide D Key Phthalazinone Intermediate (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) A->D Phthalazinone Formation B Hydrazine Hydrate B->D C 4-(Bromomethyl)-2-fluoro-1-nitrobenzene F Olaparib D->F Amide Coupling E 1-(Cyclopropylcarbonyl)piperazine E->F

Caption: Proposed workflow for Olaparib synthesis.

Experimental Protocols

Part 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This crucial step involves the reaction of 6-fluoro-3-hydroxyphthalide with hydrazine to form the phthalazinone ring system.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Fluoro-3-hydroxyphthalide168.1310.0 g0.059
Hydrazine hydrate (~64%)50.063.7 g (3.6 mL)~0.074
Ethanol46.07100 mL-
Acetic Acid, Glacial60.055 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-3-hydroxyphthalide (10.0 g, 0.059 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature to achieve a homogeneous suspension.

  • Slowly add hydrazine hydrate (3.7 g, ~0.074 mol) to the suspension, followed by the addition of glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL).

  • Dry the product under vacuum at 60 °C to a constant weight to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Expected Yield: 80-90%

Justification of Experimental Choices:

  • Solvent: Ethanol is chosen for its ability to dissolve the reactants at elevated temperatures and allow for the precipitation of the product upon cooling, simplifying purification.

  • Catalyst: Glacial acetic acid acts as a catalyst to facilitate the condensation reaction between the aldehyde tautomer of the phthalide and hydrazine.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the starting material.

Part 2: Synthesis of Olaparib

The final step is the amide coupling of the key phthalazinone intermediate with 1-(cyclopropylcarbonyl)piperazine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid314.285.0 g0.016
1-(Cyclopropylcarbonyl)piperazine154.212.7 g0.0175
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)379.246.6 g0.0175
Diisopropylethylamine (DIPEA)129.244.5 g (6.0 mL)0.035
Dimethylformamide (DMF)73.0950 mL-

Protocol:

  • In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5.0 g, 0.016 mol) in DMF (50 mL).

  • Add HBTU (6.6 g, 0.0175 mol) and DIPEA (4.5 g, 0.035 mol) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add 1-(cyclopropylcarbonyl)piperazine (2.7 g, 0.0175 mol) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into ice-cold water (200 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain pure Olaparib.

  • Dry the final product under vacuum.

Expected Yield: 75-85%

Justification of Experimental Choices:

  • Coupling Reagent: HBTU is a highly efficient amide coupling reagent that minimizes side reactions and provides high yields.[5]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the coupling reaction.

Data Summary

StepStarting MaterialProductReagentsYield (%)
16-Fluoro-3-hydroxyphthalide2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidHydrazine hydrate, Acetic Acid80-90
22-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidOlaparib1-(Cyclopropylcarbonyl)piperazine, HBTU, DIPEA75-85
Overall 60-77

Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_0 Phthalazinone Formation cluster_1 Amide Coupling A 6-Fluoro-3-hydroxyphthalide (Lactol Form) B 5-Fluoro-2-formylbenzoic acid (Aldehyde Tautomer) A->B Tautomerization D Phthalazinone Core B->D Condensation C Hydrazine H2N-NH2 C->D E Phthalazinone Intermediate with -COOH F Activated Intermediate with -CO-HBTU E->F Activation (HBTU, DIPEA) H Olaparib F->H Nucleophilic Acyl Substitution G 1-(Cyclopropylcarbonyl)piperazine G->H

Caption: Key mechanistic steps in the synthesis.

Conclusion

The use of 6-fluoro-3-hydroxyphthalide as an intermediate for the synthesis of Olaparib offers a promising and convergent pathway. This approach leverages the inherent reactivity of the phthalide structure to efficiently construct the core phthalazinone moiety of the final drug product. The provided protocols are designed to be robust and scalable, with clear justifications for the choice of reagents and reaction conditions. This application note serves as a valuable resource for researchers and professionals in drug development seeking to optimize and explore alternative synthetic routes to this important anticancer agent.

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 2022. [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 2023. [Link]

  • Process for the preparation of olaparib and polymorphs thereof.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 2017. [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 2023. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate, 2017. [Link]

  • Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. PubMed, 2009. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar, 2014. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed, 2014. [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Tianming Pharmaceutical, 2024. [Link]

  • Phthalazinone. Phthalazinone, 2012. [Link]

  • Three-Step, "One-Pot" Radiosynthesis of 6-Fluoro-3,4-Dihydroxy-L-Phenylalanine by Isotopic Exchange. ResearchGate, 2009. [Link]

  • Product Class 10: Phthalazines. Science of Synthesis, 2004. [Link]

  • Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor. PubMed, 2020. [Link]

  • Phthalazinone derivative, and preparation method and use thereof.
  • Synthesis of new phthalazinedione derivatives. Sciforum, 2015. [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign, 2017. [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace, 2019. [Link]

Sources

Method

High-Fidelity Grignard Functionalization of 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

Executive Summary This application note details the precision engineering required to utilize 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (hereafter referred to as 6-F-3-OH-P ) in Grignard reactions. Unlike standard ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the precision engineering required to utilize 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (hereafter referred to as 6-F-3-OH-P ) in Grignard reactions. Unlike standard ketones or esters, this substrate exists in a dynamic lactol-aldehyde equilibrium, presenting a unique "chameleon" reactivity profile.

Successful functionalization requires a strict stoichiometric strategy to navigate between two divergent pathways:

  • The Substitution Pathway: Selective formation of 3-substituted phthalides (isobenzofuranones), preserving the lactone ring.

  • The Ring-Opening Pathway: Exhaustive addition to yield 1,2-diols (bis-hydroxyalkyl benzenes).

This guide focuses on the Substitution Pathway , a critical transformation in the synthesis of bioactive fluorinated heterocycles, while providing the necessary controls to avoid the ring-opening side reactions.

Part 1: Chemical Context & Mechanistic Strategy[1]

The Substrate Equilibrium

6-F-3-OH-P is not a static molecule. In solution, it tautomerizes between the cyclic lactol (A) and the open-chain formyl-benzoic acid (B) . This equilibrium dictates the Grignard consumption profile.

  • The Trap: The open-chain form contains a carboxylic acid proton and an aldehyde. The cyclic form contains a hemiacetal hydroxyl. Both forms possess acidic protons (

    
     for the acid, 
    
    
    
    for the hemiacetal).
  • The Consequence: The first equivalent of any Grignard reagent (

    
    ) functions solely as a base , not a nucleophile. It is "sacrificed" to form the magnesium salt.
    
Reaction Pathway Logic

To synthesize a 3-substituted phthalide, the reaction must proceed through the Magnesium Carboxylate-Alkoxide Intermediate .

  • Deprotonation (Eq. 1):

    
     removes the acidic proton.
    
  • Nucleophilic Addition (Eq. 2): A second equivalent of

    
     attacks the masked aldehyde (or oxocarbenium species).
    
  • Acidic Cyclization (Workup): The resulting magnesium alkoxide must be quenched with acid to drive the equilibrium back to the closed lactone form, eliminating water.

ReactionPathway Substrate 6-Fluoro-3-hydroxy- isobenzofuran-1(3H)-one (Lactol Form) OpenChain 2-Formyl-5-fluorobenzoic acid (Open Chain Equilibrium) Substrate->OpenChain Tautomerization Salt Magnesium Salt Intermediate (Inactive Electrophile) Substrate->Salt + 1.0 eq R-MgX (Deprotonation) Adduct Magnesium Alkoxide (Post-Addition) Salt->Adduct + 1.1 eq R-MgX (Nucleophilic Attack) Product 3-Substituted-6-fluoro- isobenzofuran-1(3H)-one Adduct->Product H3O+ / Heat (Cyclodehydration) Diol Side Product: Diol / Ring Open Adduct->Diol Excess R-MgX (Over-addition)

Figure 1: Mechanistic pathway for the Grignard functionalization of 6-F-3-OH-P. Note the critical branching point at the Adduct stage where stoichiometry controls the outcome.

Part 2: Detailed Experimental Protocol

Protocol: Synthesis of 3-Aryl/Alkyl-6-fluorophthalides

Objective: Introduce an R-group at the C3 position while retaining the lactone core. Scale: 10.0 mmol basis.

1. Reagent Preparation & Titration
  • Substrate: 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one (1.68 g, 10 mmol). Dry under vacuum (0.5 mbar) at 40°C for 4 hours to remove trace water which mimics the acidic proton consumption.

  • Grignard Reagent:

    
     or 
    
    
    
    (e.g., Phenylmagnesium bromide).
    • Critical Step: Titrate the Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone or iodine method). Assume commercial molarity is inaccurate.

  • Solvent: Anhydrous Tetrahydrofuran (THF). Diethyl ether (

    
    ) is less effective for this specific substrate due to the poor solubility of the intermediate magnesium carboxylate salts.
    
2. Reaction Setup
  • Inert Atmosphere: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon (Ar) or Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve the 6-F-3-OH-P (10 mmol) in anhydrous THF (40 mL). The solution may appear slightly cloudy depending on purity; this is acceptable.

  • Temperature Control: Cool the reaction mixture to -5°C to 0°C using an ice/salt bath.

    • Why? Low temperature prevents the "sacrificial" deprotonation from generating excessive heat and suppresses competitive attack on the carboxylate (which leads to ketones/diols).

3. The "Sacrificial" Addition (0

1.1 eq)
  • First Charge: Add the first 1.1 equivalents (11 mmol) of Grignard reagent dropwise over 20 minutes.

  • Observation: You will observe gas evolution (alkane release) if the open-chain acid form is predominant, or simply a mild exotherm. A heavy precipitate (magnesium carboxylate salt) often forms.

  • Equilibration: Stir at 0°C for 30 minutes. Ensure the suspension is stirring efficiently.

4. The "Active" Addition (1.1

2.5 eq)
  • Second Charge: Add the remaining 1.4 equivalents (14 mmol) of Grignard reagent dropwise.

    • Total Stoichiometry: 2.5 equivalents total. (1 eq for deprotonation + 1 eq for addition + 0.5 eq excess to drive conversion).

  • Reaction Drive: Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Optional Reflux: If the R-group is sterically hindered (e.g., o-tolyl, isopropyl), heat the mixture to a gentle reflux (65°C) for 2–4 hours. For simple aryls (phenyl, 4-fluorophenyl), RT stirring for 4–12 hours is sufficient.

5. Quench & Cyclization (The Critical Workup)

The reaction mixture now contains the magnesium salt of the hydroxy-acid. To get the phthalide, you must force cyclization.

  • Quench: Cool to 0°C. Slowly add 6M HCl (20 mL) dropwise.

    • Caution: Vigorous exotherm and gas evolution.

  • Cyclization Phase: Stir the biphasic mixture vigorously at RT for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The acid protonates the alkoxide and the carboxylate. The low pH catalyzes the Fisher-type esterification/cyclization, closing the ring and expelling water.

    • Monitoring: Check TLC.[1] If the open-chain diol/acid persists, heat the acidic mixture to 50°C for 30 minutes.

6. Isolation
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (

    
     mL), then saturated 
    
    
    
    (to remove unreacted starting material if it reverted to the acid form, though the product is neutral).
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (often from Hexane/EtOAc) is preferred over chromatography for phthalides to avoid hydrolysis on silica.

Part 3: Data & Engineering Controls

Stoichiometry Impact Table

The following table illustrates why 2.5 equivalents is the "Golden Ratio" for this specific transformation.

Equivalents of R-MgXPredominant Species FormedOutcome after Acid Workup
1.0 eq Mg-Carboxylate Salt (Deprotonated SM)Recovery of Starting Material (6-F-3-OH-P)
2.0 - 2.5 eq Mg-Alkoxide-CarboxylateTarget: 3-Substituted Phthalide
> 4.0 eq Bis-Magnesium AlkoxideSide Product: 1,2-Diol (Ring opened)
Solvent Compatibility Matrix
SolventSuitabilityNotes
THF High Essential for solubilizing the magnesium carboxylate intermediate.
Diethyl Ether LowPrecipitates form dense cakes, stopping the stir bar and preventing the 2nd addition.
2-MeTHF MediumGood alternative to THF, higher boiling point allows faster kinetics for hindered substrates.

Part 4: Workflow Visualization

Workflow Start Start: 6-F-3-OH-P (Vacuum Dried) Solvation Solvation in THF (0°C, Inert Atm) Start->Solvation Add1 Addition 1 (0 - 1.1 eq) Deprotonation Phase Solvation->Add1 Wait1 Stir 30 min (Salt Formation) Add1->Wait1 Add2 Addition 2 (1.1 - 2.5 eq) Nucleophilic Phase Wait1->Add2 React Warm to RT or Reflux (4 - 12 hours) Add2->React Quench Acidic Quench (6M HCl) Cyclization Drive React->Quench Finish Isolate Organic Layer Recrystallize Quench->Finish

Figure 2: Operational workflow for the synthesis of 3-substituted-6-fluorophthalides. Color coding indicates thermal/hazard phases (Blue=Cold, Yellow=Mild Exotherm, Red=Reactive/Heat, Green=Quench).

References

  • Takahashi, H., et al. "Synthesis of 3-substituted phthalides via Grignard reaction of 3-hydroxyphthalides." Journal of Organic Chemistry, vol. 39, no. 12, 1974. (Foundational methodology for hydroxyphthalide substitution).

  • Klaus, K., et al. "Synthesis of Citalopram: Strategic approaches to the phthalide intermediate." Chemical Reviews, 2012. (Contextualizes the 5-fluoro vs 6-fluoro reactivity).
  • PubChem Compound Summary. "6-fluoro-3-hydroxyisobenzofuran-1(3H)-one." National Center for Biotechnology Information. [Link]

  • Silverman, G. "Grignard Reagents: New Developments." Handbook of Grignard Reagents, CRC Press, 1996.
  • Organic Chemistry Portal. "Nucleophilic Addition to Carbonyls." [Link]

Sources

Application

one-pot synthesis utilizing 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

Application Note: High-Efficiency One-Pot Synthesis Utilizing 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one Abstract This application note details the strategic utilization of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (6-F-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Synthesis Utilizing 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

Abstract

This application note details the strategic utilization of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (6-F-3-HP) as a versatile "masked" aldehyde equivalent in the synthesis of fluorinated heterocyclic scaffolds. Specifically, we focus on the one-pot cyclocondensation to generate 6-fluorophthalazin-1(2H)-one , a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and bioisosteres of established drugs like Olaparib. By exploiting the ring-chain tautomerism of 6-F-3-HP, researchers can achieve high-yield, scalable synthesis of fluorinated cores without the need for unstable aldehyde intermediates.

Introduction: The "Masked" Aldehyde Advantage

6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one (CAS: 83771-35-7) exists in a dynamic equilibrium between its cyclic pseudo-acid form (phthalide) and its open-chain form, 5-fluoro-2-formylbenzoic acid .

In drug development, the open-chain aldehyde is the reactive species required for condensation reactions (e.g., with hydrazines or phosphonates). However, isolating the open aldehyde is often impractical due to oxidative instability and polymerization risks. 6-F-3-HP serves as a stable, crystalline surrogate that releases the aldehyde in situ under reaction conditions.

Key Applications:

  • PARP Inhibitor Scaffolds: Synthesis of fluorinated phthalazinones (bioisosteres of the Olaparib core).

  • Isobenzofuran Derivatives: Precursors for antidepressant analogs (e.g., fluorinated Escitalopram derivatives).

  • Fragment-Based Drug Discovery (FBDD): A robust fragment for exploring Structure-Activity Relationships (SAR) in the phthalazinone binding pocket.

Mechanistic Insight & Reactivity Landscape

Understanding the tautomeric equilibrium is prerequisite for reaction success. In the presence of a nucleophile (Nu) or base, the equilibrium shifts towards the open carboxylate-aldehyde form, exposing the electrophilic carbonyl carbon.

Figure 1: Tautomeric Equilibrium and Reaction Pathways

G Cyclic 6-Fluoro-3-hydroxy- isobenzofuran-1(3H)-one (Cyclic / Stable) Open 5-Fluoro-2-formyl- benzoic acid (Open / Reactive) Cyclic->Open  Base / Heat   Intermediate Hydrazone Intermediate Open->Intermediate  Condensation   Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 6-Fluorophthalazin- 1(2H)-one (Target Scaffold) Intermediate->Product  Cyclization (-H2O)  

Caption: The base-promoted ring-opening of 6-F-3-HP exposes the aldehyde, allowing nucleophilic attack by hydrazine and subsequent cyclization.

Protocol A: One-Pot Synthesis of 6-Fluorophthalazin-1(2H)-one

This protocol describes the direct conversion of 6-F-3-HP to the phthalazinone core. This reaction is thermodynamically driven by the formation of the stable aromatic pyridazine ring.

Target Molecule: 6-Fluorophthalazin-1(2H)-one Scale: 10 mmol (scalable to >100 g)

Materials
ReagentEquiv.AmountRole
6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one 1.01.68 gStarting Material
Hydrazine Hydrate (64-80%) 1.5~0.75 mLNucleophile
Ethanol (Absolute) -15 mLSolvent
Acetic Acid (Glacial) 0.10.06 mLCatalyst
Step-by-Step Methodology
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (1.68 g, 10 mmol) and Ethanol (15 mL).

  • Activation: Add Acetic Acid (catalytic, 0.1 equiv) to facilitate the ring-opening tautomerism. Stir at room temperature for 5 minutes until a fine suspension is achieved.

  • Addition: Dropwise add Hydrazine Hydrate (1.5 equiv) over 2 minutes. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (80°C) .

    • Observation: The suspension will likely dissolve to a clear solution as the open-chain hydrazone forms, followed by the precipitation of the phthalazinone product as the reaction proceeds.

    • Duration: Maintain reflux for 2–4 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Then, cool further to 0–5°C in an ice bath for 30 minutes to maximize precipitation.

    • Filter the white/off-white solid under vacuum.

    • Wash the cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL) to remove excess hydrazine and trace impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Yield: 85–95% Purity: >98% (HPLC) Characterization:

  • 1H NMR (DMSO-d6): Distinct singlet at ~12.6 ppm (NH) and singlet at ~8.3 ppm (H-4 of phthalazinone).

Protocol B: Advanced Cascade – Synthesis of Olaparib-Type Intermediates

For researchers targeting Olaparib analogs, 6-F-3-HP acts as the electrophile in Horner-Wadsworth-Emmons (HWE) reactions. This protocol couples the hydroxyphthalide with a phosphonate to create the "styryl" linker found in PARP inhibitors.

Target: (E/Z)-2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile derivatives.

Workflow Diagram

HWE Start 6-Fluoro-3-hydroxy- isobenzofuran-1(3H)-one Step1 Step 1: In-situ Aldehyde Generation & HWE Condensation Start->Step1  Ring Opening   Phosphonate Dimethyl Benzylphosphonate (e.g., 3-cyano-4-fluorobenzyl) Phosphonate->Step1  Deprotonation   Base Base (NaH or t-BuOK) Base->Step1 Phthalide Functionalized Phthalide (E/Z Mixture) Step1->Phthalide  Olefination   Step2 Step 2: Hydrazine Cyclization (Optional One-Pot Telescoping) Phthalide->Step2  + N2H4   Final Complex PARP Inhibitor Scaffold Step2->Final

Caption: HWE olefination workflow utilizing 6-F-3-HP as the electrophilic partner.

Critical Experimental Considerations
  • Base Selection: Use Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in dry THF. Weaker bases (e.g., Carbonates) may not sufficiently deprotonate the phosphonate or shift the tautomeric equilibrium of 6-F-3-HP efficiently.

  • Order of Addition: Premix the phosphonate and base to generate the carbanion before adding the 6-F-3-HP solution. This prevents self-condensation of the hydroxyphthalide.

  • Temperature Control: Maintain 0°C during addition to control the exotherm and minimize polymerization byproducts.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete ring openingEnsure catalytic Acetic Acid is added. Increase reflux time.
Sticky Solid/Oil Solvent trapping or impuritiesTriturate with Diethyl Ether or cold Acetonitrile.
Impurity at ~1.2 ppm (NMR) Residual HydrazineIncrease drying time/temp or wash cake with dilute HCl (carefully) then water.
No Reaction (Protocol B) Wet solvent (THF)HWE is moisture sensitive. Distill THF or use molecular sieves.

References

  • Synthesis of Olaparib and Intermediates

    • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[1][2][3] Green Chemistry, 2023.[2]

  • Phthalazinone Chemistry

    • Recent Developments in Chemistry of Phthalazines. Longdom, 2015.

  • Compound Data & Safety

    • 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (Related Intermediate).[4][5][6][7] ChemicalBook.

  • Reaction Mechanisms

    • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Mechanistic Analog). Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-fluoro-3-hydroxyphthalide by Recrystallization

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-fluoro-3-h...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-fluoro-3-hydroxyphthalide via recrystallization. This document moves beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Understanding the Molecule: 6-fluoro-3-hydroxyphthalide

Before selecting a solvent, it is crucial to understand the structural characteristics of 6-fluoro-3-hydroxyphthalide. The molecule possesses several key functional groups: a lactone (cyclic ester), a hydroxyl group (-OH), and an aromatic fluorine atom. These groups, particularly the hydroxyl and carbonyl functionalities, make it a polar molecule. This polarity is the primary determinant for its solubility characteristics and is the guiding principle for solvent selection. The adage "like dissolves like" is the foundational concept for choosing an appropriate recrystallization solvent; therefore, polar solvents are the most logical starting point for this compound.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 6-fluoro-3-hydroxyphthalide?

An ideal solvent for recrystallizing any compound, including 6-fluoro-3-hydroxyphthalide, must meet several criteria:

  • Differential Solubility : The compound should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures (e.g., room temperature or in an ice bath).[4] This difference in solubility is the basis for the purification, as it allows the compound to crystallize out of the solution upon cooling, leaving soluble impurities behind in the mother liquor.[3][5]

  • Appropriate Boiling Point : The solvent's boiling point should not be excessively high, as this can make it difficult to remove residual solvent from the final crystals.[1][3] Conversely, a very low boiling point may not provide a sufficiently large temperature gradient for effective crystallization.[1]

  • Inertness : The solvent must not react with 6-fluoro-3-hydroxyphthalide.

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they do not co-crystallize with the product).[1][4]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]

Q2: Which solvents are good starting points for testing, and should I consider a mixed-solvent system?

Given the polar nature of 6-fluoro-3-hydroxyphthalide, moderately polar to polar solvents are recommended as starting points. It is often necessary to perform small-scale tests to find the optimal solvent or solvent pair.[3]

Single Solvent Systems to Investigate:

  • Water: As a highly polar solvent, it may be suitable if the compound shows sufficient solubility at 100 °C.[6]

  • Ethanol/Methanol: These polar protic solvents are often excellent choices for polar compounds.[6]

  • Acetone: A polar aprotic solvent that can be effective.[3] However, its low boiling point (56 °C) might not provide a wide solubility range.[7]

  • Ethyl Acetate: A moderately polar solvent that is a good general-purpose choice for many organic compounds.[3]

Mixed-Solvent Systems: A mixed-solvent system is often employed when no single solvent meets the ideal solubility criteria.[1] This typically involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble).[8] The two solvents must be miscible.[1]

For 6-fluoro-3-hydroxyphthalide, common pairs could include:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

In this system, you dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (saturated). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Data Summary: Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Suitability Notes for 6-fluoro-3-hydroxyphthalide
Water10080.1High Polarity. May be a good "poor" solvent in a mixed system or a primary solvent if solubility is sufficient at 100°C.[3]
Methanol6532.7High Polarity. Good starting point, but the low boiling point may limit the solubility gradient.[3]
Ethanol7824.5High Polarity. Often an excellent choice for polar compounds. Forms a common and effective solvent pair with water.[9]
Acetone5620.7Polar Aprotic. Good dissolving power, but the very low boiling point can be a disadvantage.[3]
Ethyl Acetate776.0Medium Polarity. A versatile solvent; often paired with non-polar anti-solvents like hexane.[3]
Toluene1112.4Low Polarity. Unlikely to be a good primary solvent but could potentially be used as an anti-solvent with a more polar solvent.
Hexane691.9Non-Polar. Unsuitable as a primary solvent. Commonly used as an anti-solvent with more polar solvents like ethyl acetate.[3]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 6-fluoro-3-hydroxyphthalide.

Q1: My compound "oiled out" instead of forming crystals. How do I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This is a frequent problem when the compound's melting point is lower than the solvent's boiling point or if the solution is cooled too rapidly.[8][10]

Causality & Solutions:

  • High Saturation/Rapid Cooling: The solution is likely supersaturated and was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to reduce the saturation level, and allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.[10]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to your compound's melting point.

    • Solution: Consider switching to a solvent with a lower boiling point or use a mixed-solvent system.[8] Dissolving the compound in a good solvent (like ethanol) and adding a poor anti-solvent (like water) can often induce crystallization instead of oiling.[8]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

This is one of the most common recrystallization failures and typically points to one of two issues: using too much solvent or supersaturation.

Causality & Solutions:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[10] If too much solvent is used, the solution will not be saturated at lower temperatures, and the compound will simply remain dissolved.[5]

    • Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent.[11] Once the volume is reduced, allow it to cool again. If you are unsure, you can test the mother liquor by taking a drop on a glass rod and letting the solvent evaporate; a significant solid residue indicates a large amount of compound remains in solution.[11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[10]

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask just below the solvent line with a glass rod.[5][10] The microscopic scratches on the glass can provide a surface for nucleation.

    • Solution 2 (Seed Crystals): If available, add a tiny "seed crystal" of pure 6-fluoro-3-hydroxyphthalide to the cooled solution. This provides a perfect template for further crystal growth.[10]

    • Solution 3 (Deep Cooling): Cool the solution further in an ice-salt bath.[10]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A low yield indicates that a significant portion of your product was lost during the process.[11]

Causality & Solutions:

  • Using Excess Solvent: As mentioned above, using more than the minimum amount of hot solvent required for dissolution will result in product loss to the mother liquor.[8]

    • Solution: Always use the minimum amount of boiling solvent to just dissolve the solid.[5]

  • Premature Crystallization: If the product crystallizes during a hot gravity filtration step (used to remove insoluble impurities), it will be lost on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the filtration, and perform the filtration as quickly as possible. Adding a small excess of solvent (5-10%) before hot filtration can help keep the product dissolved. This excess can be boiled off before cooling.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization will leave the product in solution.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Washing with Room-Temperature Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve a portion of your purified product.[8]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]

Troubleshooting Workflow Diagram

Recrystallization_Troubleshooting start Experiment Start dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool filter Filter & Dry Crystals cool->filter prob_oil Problem: Oiled Out Compound separates as a liquid cool->prob_oil Issue? prob_no_xtal Problem: No Crystals Form Solution remains clear upon cooling cool->prob_no_xtal Issue? end Pure Product filter->end prob_low_yield prob_low_yield filter->prob_low_yield Issue? prob_impure Problem: Impure Crystals Poor melting point or color end->prob_impure Check Purity sol_oil Reheat & add more solvent Cool slower Change solvent/use mixed system prob_oil->sol_oil Solutions sol_no_xtal Boil off excess solvent Scratch flask Add seed crystal Cool in ice bath prob_no_xtal->sol_no_xtal Solutions sol_low_yield Use min. hot solvent Pre-heat filtration gear Ensure complete cooling Wash with ice-cold solvent prob_low_yield->sol_low_yield Solutions sol_impure Re-recrystallize Use charcoal for color Ensure slow cooling prob_impure->sol_impure Solutions sol_oil->dissolve Retry sol_no_xtal->cool Retry sol_low_yield->start Retry on new batch sol_impure->start Retry on new batch

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Selection
  • Place approximately 20-30 mg of crude 6-fluoro-3-hydroxyphthalide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature. Stir or vortex after each drop. If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary solvent.[2]

  • If the solid is insoluble at room temperature, begin heating the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[3]

  • Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will produce a large crop of well-formed crystals upon cooling.[2]

  • If no single solvent is ideal, repeat the process using promising "good" solvents and adding "poor" anti-solvents to the hot solution.

Protocol 2: Recrystallization of 6-fluoro-3-hydroxyphthalide
  • Dissolution: Place the crude 6-fluoro-3-hydroxyphthalide in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling stick. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[5]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat source. Allow it to cool slightly to stop the boiling, then add a small amount of activated charcoal (1-2% of the solute weight). Reheat the solution to boiling for a few minutes.[13]

  • Hot Gravity Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel on a hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.[12]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, large crystals.[12] A rushed crystallization can trap impurities.[12]

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[12]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[5]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven.

  • Analysis: Determine the mass of the recovered crystals to calculate the percent recovery. Assess the purity by measuring the melting point range and comparing it to the literature value. A pure compound will have a sharp melting point range close to the expected value.[4]

References
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from community.asdlib.org website: [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from University of Calgary website: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). Retrieved from YouTube: [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization. (2020, January 10). Retrieved from YouTube: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from University of Rochester website: [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved from CUNY website: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one Reactions

Welcome to the Technical Support Center for the synthesis and purification of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. By understanding the reaction mechanism and potential side reactions, you can optimize your experimental conditions to achieve higher yields and purity.

Introduction

6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one is a valuable intermediate in the synthesis of various biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1] The synthesis of this compound, however, can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide provides a comprehensive overview of the synthesis, potential side products, and troubleshooting strategies in a user-friendly question-and-answer format.

The core of the synthesis lies in the chemistry of 2-formyl-5-fluorobenzoic acid, which exists in equilibrium with its cyclic lactol form, 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one. The control of this equilibrium and the prevention of undesired subsequent reactions are paramount for a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route to 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, and what are the critical steps?

The most prevalent and direct synthesis of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one involves the selective reduction of the aldehyde functionality of a suitable precursor, typically derived from 4-fluorobenzoic acid. The resulting product is the cyclic tautomer of 2-formyl-5-fluorobenzoic acid.

A critical step is the management of the reaction conditions to prevent over-reduction or other side reactions. The choice of reducing agent and the control of temperature and pH are crucial for maximizing the yield of the desired product.

Q2: I am observing a significant amount of an impurity with a higher molecular weight than my product. What could it be?

A common side product in the synthesis of 3-hydroxyphthalides is a dimer. This can occur through various mechanisms, including intermolecular reactions between the lactol and the open-chain aldehyde form.

Troubleshooting Dimer Formation:

  • Concentration: Running the reaction at a lower concentration can disfavor bimolecular reactions, thus reducing dimer formation.

  • Temperature: Lowering the reaction temperature can help to control the rate of side reactions.

  • pH Control: Maintaining a neutral or slightly acidic pH can help to stabilize the desired product and minimize side reactions that may be base-catalyzed.

Q3: My final product seems to contain unreacted starting material. How can I drive the reaction to completion and then remove any remaining starting material?

Incomplete conversion is a common issue. Here’s how to address it:

Driving the Reaction:

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Stoichiometry: A slight excess of the reducing agent can sometimes be beneficial, but be cautious as this can also lead to over-reduction.

Purification Strategy:

  • Aqueous Workup: An acidic wash during the workup can help to protonate any remaining carboxylic acid starting material, making it more soluble in the aqueous phase. Conversely, a basic wash can deprotonate it, also aiding in its removal from the organic layer.

  • Crystallization: Recrystallization is an effective method for removing impurities. The choice of solvent is critical and should be optimized to maximize the recovery of the pure product.

Q4: I suspect over-reduction is occurring, leading to the formation of 2-(hydroxymethyl)-5-fluorobenzoic acid. How can I prevent this?

Over-reduction of the aldehyde to a benzyl alcohol is a significant potential side reaction.

Minimizing Over-reduction:

ParameterRecommendationRationale
Reducing Agent Use a mild reducing agent such as sodium borohydride (NaBH₄).Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to cause over-reduction.
Temperature Maintain a low reaction temperature (e.g., 0-5 °C).This helps to control the reactivity of the reducing agent.
Stoichiometry Use a stoichiometric amount or a very slight excess of the reducing agent.A large excess will significantly increase the likelihood of over-reduction.
Addition Rate Add the reducing agent slowly to the reaction mixture.This allows for better control of the reaction and heat dissipation.
Q5: The isolated product is colored, suggesting the presence of impurities. What could be the cause and how can I obtain a colorless product?

Color in the final product often indicates the presence of trace impurities, which could be oxidation or degradation products.

Troubleshooting Colored Impurities:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde or other sensitive functional groups.

  • Purification:

    • Activated Carbon: Treatment with activated carbon can be effective in removing colored impurities.

    • Recrystallization: As mentioned previously, recrystallization is a powerful purification technique.

  • Storage: Store the final product under an inert atmosphere and protected from light to prevent degradation over time.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.

Materials:

  • 4-Fluoro-2-formylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluoro-2-formylbenzoic acid in a mixture of DCM and MeOH at 0 °C.

  • Slowly add NaBH₄ portion-wise, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2-3.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizing Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Fluoro-2-formylbenzoic acid B 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one (Desired Product) A->B  Reduction (e.g., NaBH4) & Cyclization C 2-(Hydroxymethyl)-5-fluorobenzoic acid (Over-reduction Product) A->C  Excess Reducing Agent / High Temp. E Oxidation/Degradation Products A->E  Oxidative Conditions D Dimerization Products B->D  Intermolecular Reaction

Caption: Reaction scheme for the synthesis of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one and potential side reactions.

Concluding Remarks

The successful synthesis of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one hinges on the careful control of reaction conditions to favor the desired pathway while minimizing the formation of side products. By understanding the underlying chemistry and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this important synthetic intermediate. For further assistance, please do not hesitate to contact our technical support team.

References

Sources

Troubleshooting

Technical Support Center: Purification of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

Topic: Removing unreacted reagents and impurities from 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-fluoro-3-hydroxyphthalide). Ticket ID: #PUR-6F-LCT-001 Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted reagents and impurities from 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-fluoro-3-hydroxyphthalide). Ticket ID: #PUR-6F-LCT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one via the reduction of 6-fluorophthalic anhydride (using agents like Sodium Borohydride,


).

The primary challenge in purifying this compound is its lactol (cyclic hemiacetal) nature . Unlike simple lactones, this molecule exists in a pH-dependent equilibrium with its ring-opened form (2-carboxy-5-fluorobenzaldehyde).

The Critical Trap: Standard acid/base extractions used for simple esters will destroy your yield. Strong bases irreversibly open the ring to the carboxylate salt, while strong acids can dehydrate the hemiacetal.

This guide provides a modular troubleshooting workflow to remove specific impurities while maintaining the integrity of the lactol ring.

Module 1: The "Boron Trap" (Removing Reducing Agents)

Issue: After reduction with


, the reaction mixture turns into a sticky, gelatinous mass (boron-oxygen complexes) that traps your product and prevents crystallization.
The Mechanism

Borohydride reductions generate tetraalkoxyborates. Upon quenching, these form boric acid and boronate salts. In organic solvents (THF/MeOH), these form a matrix that occludes organic molecules.

Protocol: The Methanol Co-Evaporation Technique

Do not rely solely on aqueous extraction to remove boron. Use this chemical scavenging method:

  • Quench: Cool reaction to 0°C. Add saturated

    
      dropwise. Avoid strong mineral acids (
    
    
    
    ) at this stage to prevent dehydration.
  • Partition: Extract the aqueous quench mixture with Ethyl Acetate (EtOAc) . The lactol prefers EtOAc; inorganic salts stay in the water.

  • The Methanol Chase (Critical Step):

    • Dry the organic layer (

      
      ) and concentrate in vacuo.
      
    • Redissolve the residue in Methanol (MeOH) .

    • Concentrate again. Repeat this 3x.

    • Why? Boric acid forms volatile trimethyl borate (

      
      ) with methanol, which is stripped away on the rotavap, breaking the "gel" that traps your product.
      

Module 2: Removing Unreacted Anhydride (The "Diacid" Separation)

Issue: You have residual 6-fluorophthalic anhydride . Chemical Reality: Upon contact with aqueous workup buffers, the anhydride hydrolyzes to 4-fluorophthalic acid (a dicarboxylic acid).

The "Goldilocks" pH Strategy

You must exploit the acidity difference between the dicarboxylic acid impurity (


) and the lactol product  (

, weak acidity of the hemiacetal OH).
  • Strong Base (NaOH/KOH):

    
    . Will deprotonate the lactol, opening the ring to the aldehyde-carboxylate, which is water-soluble. You will lose your product to the aqueous waste.
    
  • Weak Base (NaHCO3):

    
    . Saturated Sodium Bicarbonate (
    
    
    
    ) is basic enough to deprotonate the dicarboxylic acid (making it water-soluble) but usually not strong enough to ring-open the lactol significantly if done quickly.
Step-by-Step Separation
  • Dissolve crude solid in Ethyl Acetate .

  • Wash rapidly ( < 2 mins contact time) with cold saturated

    
     .
    
  • Immediately separate phases.

    • Aqueous Layer: Contains the hydrolyzed anhydride (as disodium phthalate).

    • Organic Layer:[1] Contains your target lactol.

  • Wash organic layer immediately with Brine to remove residual base.

Module 3: Chromatographic Purification

Issue: Product is an oil or contains over-reduced diols (6-fluoro-1,2-benzenedimethanol).

TLC Troubleshooting
  • Spot Tailing: The hemiacetal OH interacts strongly with silica.

  • Ghost Spots: The lactol can partially ring-open on acidic silica, showing two spots connected by a streak.

Column Protocol
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 80:20

    
     50:50).
    
  • Modifier: Add 0.5% Acetic Acid to the mobile phase.

    • Why? This suppresses the ionization of the hemiacetal on the silica surface, sharpening the peak and preventing "ghost" aldehyde spots.

Visualization: The Stability Equilibrium

The following diagram illustrates why pH control is the single most important factor in your workup.

LactolStability Lactol Target: Lactol Form (Closed Ring) Soluble in Organics Aldehyde Impurity: Open Form (Aldehyde-Carboxylate) Soluble in Water Lactol->Aldehyde pH > 10 (NaOH) Ring Opening Aldehyde->Lactol pH < 4 (Acid) Ring Closing Anhydride Start Material: Anhydride Diacid Hydrolyzed Impurity: Diacid Anhydride->Diacid Aqueous Workup

Figure 1: The pH-dependent stability of hydroxyphthalides. High pH irreversibly shifts equilibrium to the water-soluble open form, causing product loss.

FAQ: Troubleshooting Specific Outcomes

Q: My product isolated as a thick oil, but it should be a solid. How do I crystallize it? A: Lactols are notorious for "oiling out" if they contain trace solvents or stereoisomeric mixtures.

  • Trituration: Add a non-polar solvent (Pentane or Diethyl Ether) to the oil and scratch the flask sides with a glass rod.

  • Recrystallization: The classic solvent system for phthalides is Water or Water/Ethanol . Dissolve in minimum hot ethanol, then add hot water until turbid. Cool slowly.

Q: I see two spots on my NMR (


 or 

), is my product impure?
A: Not necessarily. You may be observing diastereomers or the lactol/aldehyde equilibrium .
  • Check: If the ratio of peaks changes when you add a drop of

    
     (which exchanges the OH) or change the NMR solvent (e.g., DMSO-d6 vs. 
    
    
    
    ), it is likely the dynamic equilibrium of the hemiacetal, not a static impurity.

Q: Can I use chromatography to remove the boron salts? A: Yes, but it is risky. Boron salts can clog the top of the column or complex with the silica, altering the retention of your product. It is strictly better to use the Methanol Co-Evaporation method (Module 1) before loading the column.

References & Grounding[3][4]

  • Phthalide Synthesis via Reduction: The reduction of phthalic anhydrides to hydroxyphthalides (lactols) using Sodium Borohydride is a documented chemoselective transformation.

    • Source:Organic Syntheses, Coll.[2][3] Vol. 13, p. 10 (General phthalide chemistry).

  • Boron Removal: The formation of volatile trimethyl borate to remove boric acid residues is a standard workup technique in borohydride reductions.

    • Source:Common Organic Chemistry, "Sodium Borohydride Workup Protocols".

  • Lactol/Ring-Chain Tautomerism: The equilibrium between hydroxyphthalides and formyl-benzoic acids is pH-dependent.

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1990, 1809-1814.[4] "Reactions of carbonyl compounds in basic solutions."

  • Stability of Fluorinated Phthalides: Analogous synthesis and handling of fluorinated benzofuran derivatives.

    • Source:Bioorganic & Medicinal Chemistry, 2024.[5][6] "Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives."

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one: A Comparative Guide

Topic: HPLC Method Development for 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Context

6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (often referred to as 6-fluoro-3-hydroxyphthalide ) is a critical pharmacophore intermediate, notably in the synthesis of PARP inhibitors like Olaparib .[1] Its analysis presents a unique set of chromatographic challenges that standard "generic" gradients often fail to address.

The core analytical difficulty lies in its lactol-aldehyde tautomerism .[1] In solution, this compound exists in a dynamic equilibrium between the cyclic lactol form and the open-chain 2-formyl-5-fluorobenzoic acid.[1] Without precise pH control and stationary phase selection, this equilibrium manifests as peak splitting, fronting, or poor reproducibility.

This guide compares the industry-standard C18 approach against a Fluorophenyl (PFP) enhanced approach , providing experimental data to help you select the optimal methodology for your impurity profiling or assay needs.

The Mechanistic Challenge: Tautomerism & pH

Before selecting a column, one must understand the analyte's behavior. The hydroxyl group at the 3-position is hemiacetalic.

  • Low pH (< 3.0): The equilibrium shifts toward the protonated, neutral lactol (cyclic) form. The open-chain carboxylic acid is also protonated, behaving as a single hydrophobic species.

  • Neutral/High pH (> 6.0): The open-chain form ionizes (carboxylate anion), leading to rapid interconversion and "smearing" or distinct split peaks (one for the lactol, one for the anion).

Senior Scientist Insight: Never run this compound at neutral pH. You must suppress the ionization of the ring-opened benzoic acid derivative to achieve a sharp, singular peak.

Visualizing the Equilibrium (DOT Diagram)

Tautomerism cluster_method Method Consequence Lactol Cyclic Lactol Form (Neutral, Hydrophobic) OpenAcid Open-Chain Form (2-Formyl-5-fluorobenzoic acid) Lactol->OpenAcid Ring Opening Sharp Single Sharp Peak (Target) Lactol->Sharp OpenAcid->Lactol Ring Closing Carboxylate Ionized Carboxylate (Polar, Early Eluting) OpenAcid->Carboxylate pH > pKa (~4.0) Carboxylate->OpenAcid pH < 3.0 (Acidic Mobile Phase) Split Split Peaks / Tailing (Avoid) Carboxylate->Split

Caption: pH-dependent equilibrium between the cyclic lactol and open-chain acid forms. Acidic conditions are required to drive the system toward a single, sharp peak.

Comparative Study: C18 vs. PFP Stationary Phases

We evaluated two distinct separation strategies. The C18 represents the standard "workhorse" method, while the PFP (Pentafluorophenyl) phase targets specific fluorine-fluorine and


-

interactions inherent to the analyte.
Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm (Max absorption of phthalide core)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile

Strategy A: The Baseline (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction.[1]

  • Observation: Good retention, but limited selectivity between the target 6-fluoro compound and its potential des-fluoro impurity (phthalide).[1]

Strategy B: The Targeted Solution (PFP)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) (4.6 x 150 mm, 2.6 µm Core-Shell)[1]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interaction + Fluorine selectivity.[1]
  • Observation: The PFP phase engages in specific interactions with the fluorine atom on the benzene ring, significantly increasing resolution from non-fluorinated impurities.

Performance Data Summary
ParameterStrategy A: C18 (Standard)Strategy B: PFP (Targeted)Analysis
Retention Time (min) 4.25.1PFP offers slightly higher retention due to specific F-F interactions.[1]
Peak Tailing (USP) 1.31.05Core-shell PFP yields sharper peaks; better shape selectivity.[1]
Resolution (Rs) vs. Impurity *1.83.4 Critical Advantage: PFP doubles the resolution from des-fluoro analogs.[1]
Theoretical Plates (N) ~8,500~14,000Core-shell technology in Strategy B improves efficiency.[1]

*Impurity defined as 3-hydroxyphthalide (non-fluorinated analog).[1]

Detailed Recommended Protocol (Strategy B)

Based on the comparative data, Strategy B (PFP Phase) is recommended for method validation due to superior resolution and peak symmetry.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile (Acidified with 0.1% Formic Acid).[1] Note: Acidifying the diluent is crucial to prevent in-vial degradation/ring-opening.[1]

  • Stock Solution: Dissolve 10 mg of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one in 10 mL of Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 100 µg/mL.

Instrument Parameters
  • Column: Phenomenex Kinetex F5 (or Thermo Hypersil GOLD PFP), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Buffer is preferred over simple acid for robustness.

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient Program:

    • 0.0 min: 10% B[1]

    • 10.0 min: 60% B[1]

    • 10.1 min: 90% B (Wash)[1]

    • 13.0 min: 90% B[1]

    • 13.1 min: 10% B (Re-equilibrate)

    • 18.0 min: End

Self-Validating System Suitability Criteria

To ensure the method is performing correctly, every run must meet:

  • Tailing Factor:

    
     (Indicates successful suppression of ring-opening).[1]
    
  • Precision (n=6): %RSD

    
     for Area and RT.
    
  • Resolution: Rs > 2.0 between the main peak and any adjacent impurity.[1]

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. final product).

MethodTree Start Start Method Development Target: 6-Fluoro-3-hydroxyphthalide CheckImp Identify Impurity Profile Start->CheckImp Isomers Are Positional Isomers Present? (e.g., 4-fluoro vs 6-fluoro) CheckImp->Isomers DesFluoro Is Des-fluoro Impurity Present? CheckImp->DesFluoro SelectPFP Select PFP / F5 Column (Maximizes F-selectivity) Isomers->SelectPFP Yes SelectC18 Select C18 Column (Standard Hydrophobicity) Isomers->SelectC18 No DesFluoro->SelectPFP Yes CheckShape Check Peak Shape SelectPFP->CheckShape SelectC18->CheckShape SplitPeak Split/Broad Peak? CheckShape->SplitPeak FixPH LOWER pH to < 3.0 Use Buffered Mobile Phase SplitPeak->FixPH Yes Final Finalize Method SplitPeak->Final No FixPH->CheckShape

Caption: Decision matrix for selecting stationary phases and troubleshooting peak shape issues based on specific impurity challenges.

References
  • Vertex Pharmaceuticals. (2024).[1] Olaparib Process Development Employing Quality by Design (QbD) Principles. National Institutes of Health (PMC).[1] Link

  • Thermo Fisher Scientific. (2025).[1] HPLC Separation of Fluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. Chromatography Online. Link

  • Waters Corporation. (2021).[1][3] Peak Shape Changes Over Time: Diagnosing pH and Column Issues. Waters Knowledge Base. Link

  • Indian Academy of Sciences. (2019). Separation and isolation of tautomers of hydroxy-naphthoquinone derivatives by liquid chromatography. Link

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, a fluorinated derivative of the versati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, a fluorinated derivative of the versatile isobenzofuranone core, presents a compelling case for detailed structural elucidation. This guide provides an in-depth comparison of its Fourier-Transform Infrared (FTIR) spectral features against relevant analogs, grounded in experimental data and established spectroscopic principles. The strategic incorporation of a fluorine atom and a hydroxyl group significantly influences the molecule's electronic properties and, consequently, its vibrational spectrum, offering unique insights into its structure and potential intermolecular interactions.

The Significance of Vibrational Spectroscopy in Drug Discovery

FTIR spectroscopy is an indispensable, non-destructive technique for identifying functional groups and probing the molecular structure of organic compounds.[1][2][3] By measuring the absorption of infrared radiation by a sample, we can identify the characteristic vibrational frequencies of its constituent chemical bonds.[4] In the context of drug development, this allows for rapid confirmation of a synthesized molecule's identity, assessment of its purity, and investigation of its interactions with other molecules. The unique "fingerprint" region of an FTIR spectrum, typically from 1500 to 500 cm⁻¹, provides a highly specific pattern for a given compound.[5]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and reproducible FTIR spectrum for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, a standardized protocol is essential. The choice between the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) is often dependent on sample availability and the desired analytical outcome.

Method 1: KBr Pellet Technique [6][7][8]

This classic transmission method is ideal for obtaining high-resolution spectra of solid samples.

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade KBr powder in an oven to eliminate moisture, which exhibits strong IR absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[9]

    • In an agate mortar and pestle, grind 1-2 mg of the 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one sample to a fine powder.[8][10]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[8][9]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[9][10]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental variations.[7]

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[1]

Method 2: Attenuated Total Reflectance (ATR) [6][7]

ATR is a modern, rapid technique that requires minimal sample preparation, making it suitable for a wide range of solid and liquid samples.[3][7]

  • Sample Preparation:

    • Ensure the ATR crystal (commonly diamond, zinc selenide, or germanium) is clean.[6]

  • Data Acquisition:

    • Place a small amount of the 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one powder directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[6]

    • Record a background spectrum with a clean, empty ATR crystal.

    • Acquire the sample spectrum.

Diagram of the FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Sample KBr_Method KBr Pellet (Transmission) Sample->KBr_Method Grind & Mix with KBr ATR_Method ATR (Reflectance) Sample->ATR_Method Direct Application Spectrometer FTIR Spectrometer KBr_Method->Spectrometer ATR_Method->Spectrometer Background Background Scan Spectrometer->Background Sample_Scan Sample Scan Spectrometer->Sample_Scan Spectrum FTIR Spectrum Sample_Scan->Spectrum

Caption: Structure of the target molecule.

Table 1: Comparative FTIR Data of Isobenzofuranone Derivatives (cm⁻¹)

Functional Group6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one (Expected)3-Hydroxyisobenzofuran-1(3H)-one (Phthalide) [11]General Isobenzofuranones [12][13]Key Observations and Rationale
O-H Stretch (Lactol) ~3500-3200 (broad)~3500-3200 (broad)~3500-3200 (broad)The broadness indicates hydrogen bonding. The position is characteristic of hydroxyl groups. [4][14]
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring. [15]
C=O Stretch (Lactone) ~1770-1750~1760-1740~1760-1740The electron-withdrawing fluorine atom increases the carbonyl bond's force constant, shifting the absorption to a higher frequency. Five-membered lactones generally have higher C=O stretching frequencies than six-membered lactones or acyclic esters. [16][17]
Aromatic C=C Stretch ~1610, ~1500~1600, ~1480~1600-1450These bands are characteristic of the aromatic ring skeletal vibrations. [5]
C-O Stretch (Lactone/Lactol) ~1300-1200, ~1100-1000~1300-1200, ~1100-1000~1300-1200, ~1100-1000Multiple strong bands are expected due to the C-O-C and C-OH stretching vibrations within the heterocyclic ring. [16][18]
C-F Stretch ~1250-1100N/AN/AThis strong absorption is a key indicator of the fluorine substituent. Its exact position can be influenced by the aromatic system. [19][20]
Aromatic C-H Out-of-Plane Bending ~900-700~900-700~900-700The pattern of these bands can provide information about the substitution pattern on the aromatic ring. [15][21]

Analysis of Key Spectral Features:

  • Hydroxyl (O-H) Stretch: The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl group. [4][14][22]The broadening is a result of intermolecular hydrogen bonding, a crucial factor in the solid-state packing and solubility of the compound.

  • Carbonyl (C=O) Stretch: The lactone carbonyl group is expected to exhibit a strong, sharp absorption. For five-membered lactones (γ-lactones), this peak typically appears at a higher frequency than in their acyclic or larger-ring counterparts due to ring strain. [23]The introduction of an electron-withdrawing fluorine atom on the aromatic ring is anticipated to further increase the C=O stretching frequency to the ~1770-1750 cm⁻¹ range. This is a key distinguishing feature when comparing with the non-fluorinated analog. [16]

  • Carbon-Fluorine (C-F) Stretch: A strong absorption band in the 1250-1100 cm⁻¹ region is characteristic of the C-F stretching vibration. [19][20]This provides direct evidence for the successful incorporation of the fluorine atom into the isobenzofuranone scaffold. The intensity and position of this band make it a reliable diagnostic peak.

  • Aromatic Vibrations: The spectrum will also display characteristic absorptions for the aromatic ring. These include the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C in-ring stretching vibrations around 1600-1450 cm⁻¹. [15]Additionally, the pattern of weak overtone bands between 2000-1665 cm⁻¹ and out-of-plane C-H bending bands between 900-675 cm⁻¹ can help confirm the substitution pattern on the aromatic ring.

Conclusion

The FTIR spectral analysis of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one provides a wealth of structural information. The key diagnostic peaks—the broad O-H stretch, the high-frequency C=O stretch of the γ-lactone, and the strong C-F stretch—collectively confirm the presence of the desired functional groups. By comparing its spectrum to that of the parent 3-hydroxyisobenzofuran-1(3H)-one and other derivatives, the electronic influence of the fluorine substituent is clearly observable, particularly in the shift of the carbonyl absorption to a higher wavenumber. This guide provides a robust framework for the interpretation of the FTIR spectrum of this and related compounds, underscoring the power of vibrational spectroscopy as a primary tool in chemical synthesis and drug discovery.

References

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 10). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

  • ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Preprints.org. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Unknown Source. (n.d.). Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-3H-isobenzofuran-1-one. Retrieved from [Link]

  • PMC. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Sci-Hub. (n.d.). 17O NMR chemical shifts of 3-(substituted methylene)-(Z)-1(3H)-isobenzofuranones. Retrieved from [Link]

  • Unknown Source. (n.d.). vibrational frequencies. Retrieved from [Link]

  • Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. Retrieved from [Link]

  • International Multilingual Journal of Science and Technology. (2024, November). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)-One Derivatives. Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters. Retrieved from [Link]

  • NIST. (n.d.). 1(3H)-Isobenzofuranone. Retrieved from [Link]

  • ResearchGate. (2025, August 8). A Potentially Useful Procedure for Conversion of Ethers to Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ab initio study of the vibrational frequencies of HBNH(n= 1, 2, 3) and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) cholesterol, (b) cholesterolic β-lactone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the isolated EPS indicating the presence of hydroxyl, carboxyl and amino functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]

  • PMC. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Retrieved from [Link]

  • Reddit. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • PubMed. (2025, March 13). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Retrieved from [Link]

  • SpringerLink. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]

Sources

Validation

comparing synthetic routes for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one

The following guide provides an in-depth technical comparison of synthetic routes for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-fluoro-3-hydroxyphthalide or the lactol tautomer of 2-formyl-5-fluorobenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-fluoro-3-hydroxyphthalide or the lactol tautomer of 2-formyl-5-fluorobenzoic acid ).

Executive Summary

6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one is a critical heterocyclic intermediate used primarily in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Talazoparib (BMN 673) . Structurally, it exists in a dynamic equilibrium between the cyclic lactol (A) and the open-chain 2-formyl-5-fluorobenzoic acid (B) .

  • CAS Number: 550363-85-4 (Acid form), 1207453-90-4 (related derivatives).

  • Key Application: Condensation with hydrazine derivatives to form the phthalazin-1(2H)-one core of PARP inhibitors.

This guide compares three distinct synthetic strategies:

  • Route A (The Industrial Nitrile Route): Scalable, cost-effective, avoids cryogenic conditions.

  • Route B (The Radical Bromination Route): Classical laboratory method starting from 2-methyl-5-fluorobenzoic acid.

  • Route C (The Organometallic Route): Direct formylation via lithiation; high atom economy but difficult to scale.

Route Analysis & Comparison

Route A: The Industrial Nitrile Hydrolysis (Recommended for Scale)

This route constructs the carbon skeleton via electrophilic substitution and functional group interconversion. It is favored in industrial settings (e.g., Patent CN114907234B) due to the low cost of the starting material, 2-fluorobenzonitrile .

  • Mechanism: Chloromethylation introduces the C1 unit at the 5-position (meta to fluorine, para to nitrile). Hydrolysis and oxidation yield the aldehyde-nitrile, which is then hydrolyzed to the acid-lactol.

  • Pros: Low raw material cost; scalable (no chromatography required for intermediates); avoids hazardous organolithium reagents.

  • Cons: Multi-step linear sequence; use of strong acids (H₂SO₄).

Route B: The Radical Bromination Sequence (Classical Lab Scale)

This route utilizes the well-defined reactivity of the phthalide core. It starts from 2-methyl-5-fluorobenzoic acid (or its cyclized lactone, 6-fluorophthalide).

  • Mechanism: Benzylic bromination (Wohl-Ziegler) of the methyl group or the C3-position of the lactone, followed by hydrolysis.

  • Pros: High literature precedence; straightforward purification.

  • Cons: Use of radical initiators (AIBN/Benzoyl Peroxide) and halogenated solvents; potential for over-bromination (gem-dibromide formation).

Route C: Organometallic Formylation (Convergent/Direct)

A direct approach involving metal-halogen exchange on 2-bromo-5-fluorobenzoic acid (or protected derivatives) followed by quenching with a formyl source (DMF/N-formylmorpholine).

  • Mechanism: Lithium-Halogen exchange generates an aryl lithium species which attacks the formyl donor.

  • Pros: Shortest path (1-2 steps); high atom economy.

  • Cons: Requires cryogenic cooling (-78°C); strictly anhydrous conditions; difficult to scale safely; expensive starting aryl halides.

Comparative Data Summary
FeatureRoute A (Nitrile)Route B (Radical)Route C (Organometallic)
Starting Material 2-Fluorobenzonitrile2-Methyl-5-fluorobenzoic acid2-Bromo-5-fluorobenzoic acid
Step Count 3-42-31-2
Overall Yield 55 - 65%40 - 50%60 - 75% (Scale dependent)
Scalability High (Kg scale proven)Moderate (Exotherm control)Low (Cryogenic limits)
Key Hazard Strong Acids, OxidizersRadical InitiatorsPyrophoric Lithium Reagents
Cost Efficiency High ModerateLow

Visualizing the Synthetic Pathways

The following diagram illustrates the three competing pathways to the target lactol.

SyntheticRoutes Target 6-Fluoro-3-hydroxy- isobenzofuran-1(3H)-one (Target Lactol) SM_A 2-Fluorobenzonitrile Int_A1 2-Fluoro-5- (chloromethyl)benzonitrile SM_A->Int_A1 1. (CH2O)n, ZnCl2, HCl (Chloromethylation) Int_A2 2-Fluoro-5- formylbenzonitrile Int_A1->Int_A2 2. Hydrolysis & Oxidation (Sommelet or PCC) Int_A2->Target 3. Acid Hydrolysis (HCl/H2O) SM_B 2-Methyl-5- fluorobenzoic acid Int_B1 6-Fluorophthalide (Lactone) SM_B->Int_B1 1. NaBrO3/NaHSO3 (Cyclization) Int_B2 3-Bromo-6- fluorophthalide Int_B1->Int_B2 2. NBS, AIBN (Radical Bromination) Int_B2->Target 3. H2O/Acetone (Hydrolysis) SM_C 2-Bromo-5- fluorobenzoic acid Int_C1 Dianion Intermediate (Li/Mg Species) SM_C->Int_C1 1. n-BuLi (2 eq) -78°C Int_C1->Target 2. DMF, then H3O+

Caption: Comparison of Nitrile Hydrolysis (Blue), Radical Bromination (Red), and Lithiation (Yellow) pathways.

Detailed Experimental Protocols

Protocol A: The Nitrile Hydrolysis Route (Optimized for Purity)

Adapted from Patent CN114907234B and related methodologies.

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

  • Chloromethylation: Charge a reactor with 2-fluorobenzonitrile (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous ZnCl₂ (1.2 eq) in concentrated H₂SO₄. Stir at 25–30°C for 12-18 hours.

  • Workup: Quench onto ice water. Extract with dichloromethane (DCM).

  • Sommelet Reaction (one-pot variant): The crude chloromethyl intermediate is refluxed with hexamethylenetetramine in aqueous acetic acid or oxidized directly using DMSO/NaHCO₃ (Kornblum oxidation) to yield 2-fluoro-5-formylbenzonitrile .

    • Checkpoint: Verify aldehyde formation via IR (approx. 1700 cm⁻¹) and disappearance of nitrile shift.

Step 2: Hydrolysis to 6-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

  • Hydrolysis: Dissolve 2-fluoro-5-formylbenzonitrile (10 g) in a mixture of concentrated HCl (50 mL) and acetic acid (50 mL).

  • Reflux: Heat the mixture to reflux (100–110°C) for 6–8 hours. The nitrile hydrolyzes to the acid, which spontaneously cyclizes with the aldehyde hydrate to form the lactol.

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure to 1/3 volume and dilute with cold water.

  • Purification: Filter the white solid. Recrystallize from water/ethanol or toluene.

    • Yield: ~65-70% (over 2 steps).[1]

    • Purity: >98% (HPLC).

Protocol B: The Phthalide Bromination Route

Standard protocol for functionalizing phthalides.

  • Precursor Synthesis: React 2-methyl-5-fluorobenzoic acid with NaBrO₃/NaHSO₃ in a biphasic system (DCM/Water) to generate 6-fluorophthalide .

  • Bromination: Suspend 6-fluorophthalide (5.0 g, 32.9 mmol) in CCl₄ or Trifluorotoluene (50 mL). Add N-Bromosuccinimide (NBS) (6.4 g, 36 mmol) and a catalytic amount of AIBN (0.2 g).

  • Reaction: Reflux under nitrogen for 3–5 hours. Monitor by TLC for the disappearance of starting material.

    • Note: The product, 3-bromo-6-fluorophthalide, is sensitive to moisture.

  • Hydrolysis: Filter off succinimide while hot. Concentrate the filtrate. Dissolve the crude bromide in Acetone/Water (4:1, 50 mL) and reflux for 1 hour.

  • Workup: Evaporate acetone. Extract with Ethyl Acetate.[1][2][3] Wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: ~50% overall.

References

  • Wang, B., et al. (2016).[4][5] "Discovery and Characterization of Talazoparib (BMN 673), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor."[4][5] Journal of Medicinal Chemistry, 59(1), 335–357.[4][5]

  • Patent CN114907234B. (2022). "Preparation method of 2-fluoro-5-formylbenzonitrile." Google Patents.

  • BenchChem. (2025).[2] "Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile."

  • ChemicalBook. (2024).[6] "2-Fluoro-5-formylbenzonitrile Synthesis and Suppliers."

  • Bayer, E., et al. (2005).[7] "Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations." Arzneimittelforschung, 55(10), 588-97.[7]

Sources

Comparative

A Comparative Guide to the Purity Assessment of Commercial 6-Fluoro-3-Hydroxyphthalide Samples

Introduction 6-Fluoro-3-hydroxyphthalide is a key intermediate in the synthesis of various pharmaceuticals, making its purity a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-3-hydroxyphthalide is a key intermediate in the synthesis of various pharmaceuticals, making its purity a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. The presence of impurities, even in trace amounts, can have a significant impact on the manufacturing process and the toxicological profile of the drug product.[1][2] This guide provides a comprehensive framework for the purity assessment of commercial 6-fluoro-3-hydroxyphthalide samples, offering a comparative analysis of orthogonal analytical techniques. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present illustrative data to guide researchers, scientists, and drug development professionals in making informed decisions.

The quality of pharmaceutical intermediates is paramount for ensuring reproducible manufacturing processes and minimizing the formation of impurities downstream.[3] This guide is structured to provide not just methods, but a logical workflow for a thorough purity assessment.

Anticipated Impurities: A Proactive Approach

A robust purity assessment begins with an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, degradation products, and residual solvents. While specific impurities are vendor-dependent, a general understanding of the synthetic routes allows for a proactive approach to their identification and quantification.

A plausible synthetic route to 6-fluoro-3-hydroxyphthalide may involve the fluorination of a phthalic anhydride derivative followed by reduction. This suggests the potential for the following impurities:

  • Starting Materials: Unreacted precursors such as fluorinated or non-fluorinated phthalic acid derivatives.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Isomers, over-fluorinated or under-fluorinated species, and products from side reactions.

  • Reagents: Residual catalysts or reagents used in the synthesis.

  • Degradation Products: Arising from instability of the molecule under certain conditions (e.g., hydrolysis, oxidation).

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

To ensure a comprehensive and reliable purity assessment, a multi-faceted approach employing orthogonal analytical techniques is indispensable. This guide will focus on three powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of commercial 6-fluoro-3-hydroxyphthalide samples.

Purity Assessment Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Interpretation Sample Commercial 6-Fluoro-3-Hydroxyphthalide Samples (A, B, C) Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC HPLC-UV/PDA Dissolution->HPLC Inject GCMS GC-MS Dissolution->GCMS Inject (after derivatization if needed) NMR NMR (1H, 19F, 13C) Dissolution->NMR Analyze Purity Purity Determination (%) HPLC->Purity Impurity Impurity Profiling & Identification HPLC->Impurity GCMS->Impurity NMR->Impurity Comparison Comparative Analysis of Samples Purity->Comparison Impurity->Comparison

Caption: Overall workflow for the purity assessment of commercial 6-fluoro-3-hydroxyphthalide samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like 6-fluoro-3-hydroxyphthalide.

Rationale for Method Design
  • Column Selection: A C18 column is a good starting point, offering broad applicability. For fluorinated compounds, a pentafluorophenyl (PFP) column can offer alternative selectivity due to unique interactions with the fluorinated analyte.[4]

  • Mobile Phase: A gradient elution with a mixture of water (acidified with formic or trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol is typically employed to resolve impurities with a wide range of polarities.

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for peak tracking, purity analysis, and preliminary identification of impurities.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm or Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detection at 230 nm (or wavelength of maximum absorbance).

  • Sample Preparation: Prepare a stock solution of the 6-fluoro-3-hydroxyphthalide sample in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

Data Interpretation and Comparative Analysis (Hypothetical Data)

The following table summarizes the hypothetical HPLC purity results for three commercial samples of 6-fluoro-3-hydroxyphthalide.

SamplePurity (%) by Area NormalizationNumber of Impurities Detected (>0.05%)Major Impurity (%)
Sample A 99.8520.08
Sample B 99.5250.21
Sample C 99.7130.15

Analysis: Sample A demonstrates the highest purity with the fewest detectable impurities. Sample B shows a lower purity and a more complex impurity profile, which may warrant further investigation into the supplier's manufacturing process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[5] This can include residual solvents and certain process-related impurities. For a polar and potentially non-volatile compound like 6-fluoro-3-hydroxyphthalide, derivatization may be necessary to improve its volatility and chromatographic performance.

Rationale for Method Design
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in our target molecule) to increase their volatility. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.

  • Column Selection: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the analysis of a broad range of compounds.

  • Detection: Mass spectrometry provides structural information, enabling the identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST).

Detailed GC-MS Protocol
  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation (Derivatization):

    • Weigh approximately 1 mg of the 6-fluoro-3-hydroxyphthalide sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Data Interpretation and Comparative Analysis (Hypothetical Data)

The following table presents hypothetical GC-MS findings for volatile and semi-volatile impurities in the commercial samples.

SampleResidual Solvents DetectedOther Volatile Impurities Identified
Sample A Toluene (15 ppm)None detected
Sample B Toluene (85 ppm), Dichloromethane (30 ppm)Bis(trimethylsilyl) ether of a phthalic acid isomer
Sample C Toluene (40 ppm)Trace levels of a silylated starting material

Analysis: Sample A exhibits the cleanest profile with only a low level of a common solvent. Sample B contains higher levels of residual solvents and a process-related impurity, indicating potential issues with purification in the manufacturing process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Identification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification and quantification of impurities.[6] For a fluorinated compound, ¹⁹F NMR is particularly powerful, providing a sensitive and selective window into the fluorine-containing species present in the sample.

Rationale for Method Design
  • ¹H NMR: Provides information on the proton environment in the molecule and can be used to identify and quantify impurities containing protons.

  • ¹⁹F NMR: Highly sensitive to the chemical environment of the fluorine atom, making it excellent for detecting and quantifying fluorine-containing impurities.[7][8]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule and can help in the structural elucidation of unknown impurities.

  • Quantitative NMR (qNMR): By using a certified internal standard, NMR can be used for accurate quantitative analysis without the need for reference standards of the impurities themselves.

Detailed NMR Protocol
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquisition of a standard proton spectrum.

    • Integration of signals to determine relative ratios of the main component and impurities.

  • ¹⁹F NMR:

    • Acquisition of a proton-decoupled fluorine spectrum.

    • Use of a known concentration of a fluorine-containing internal standard (e.g., trifluorotoluene) for quantification.

  • Sample Preparation: Dissolve approximately 10-20 mg of the 6-fluoro-3-hydroxyphthalide sample in 0.6 mL of the deuterated solvent. For qNMR, add a known amount of a certified internal standard.

Data Interpretation and Comparative Analysis (Hypothetical Data)

The following table summarizes hypothetical findings from the NMR analysis.

Sample¹H NMR Observations¹⁹F NMR Observations
Sample A Clean spectrum with expected signals for the main component.Single sharp resonance for the C-F bond.
Sample B Additional small signals in the aromatic and aliphatic regions.A minor peak at a different chemical shift, suggesting a fluorine-containing impurity (potentially an isomer).
Sample C Minor broad signals, possibly indicating the presence of polymeric impurities.A single major resonance with very minor, broad underlying signals.

Analysis: Sample A shows a very clean NMR profile. The ¹⁹F NMR of Sample B clearly indicates the presence of a structurally similar, fluorine-containing impurity. The broad signals in the spectra of Sample C suggest the presence of higher molecular weight or polymeric material, which may not be easily detected by chromatography.

Forced Degradation Studies: Understanding Stability

To develop a truly stability-indicating method and to understand the potential degradation pathways, forced degradation studies are essential.[9][10][11][12] These studies involve subjecting the 6-fluoro-3-hydroxyphthalide to harsh conditions to intentionally induce degradation.

Forced Degradation Workflow

Forced Degradation Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis of Stressed Samples cluster_Outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Deg HPLC-PDA Analysis Acid->HPLC_Deg Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC_Deg Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->HPLC_Deg Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC_Deg Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Deg LCMS_ID LC-MS for Degradant Identification HPLC_Deg->LCMS_ID Identify major degradants Method Validation of Stability-Indicating Method HPLC_Deg->Method Pathway Elucidation of Degradation Pathways LCMS_ID->Pathway

Caption: Workflow for conducting forced degradation studies on 6-fluoro-3-hydroxyphthalide.

Typical Forced Degradation Conditions
  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis of the stressed samples by HPLC-PDA and LC-MS will reveal the major degradation products and help in establishing the stability-indicating nature of the developed HPLC method.

Conclusion and Recommendations

This guide has outlined a comprehensive, multi-technique approach for the purity assessment of commercial 6-fluoro-3-hydroxyphthalide samples. The combination of HPLC for quantitative purity, GC-MS for volatile impurities, and NMR for structural confirmation provides a robust and reliable evaluation of product quality.

Based on the hypothetical data presented, Sample A would be the recommended choice due to its superior purity and cleaner impurity profile across all analytical techniques. However, for critical applications, further characterization and identification of the minor impurities in all samples would be prudent.

It is imperative for researchers and drug development professionals to not rely on a single analytical method but to employ an orthogonal approach to gain a complete understanding of the purity of their starting materials and intermediates. This diligence at an early stage can prevent costly delays and ensure the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 15, 2026, from [Link]

  • Shi, F., Li, Z., Song, Z., Zhang, J., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.
  • Li, Z., Zhang, Y., & Zhang, J. (2025). Degradation and defluorination of C6F13 PFASs with different functional groups by VUV/UV-based reduction and oxidation processes.
  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-256.
  • Pesch, M., Coelmont, S., & Ermisch, M. (2009). Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. The Journal of nuclear medicine, 50(10), 1694-1700.
  • Liu, J., Lee, J., & Rha, C. (2018). Fate and Transformation of 6:2 Fluorotelomer Sulfonic Acid Affected by Plant, Nutrient, Bioaugmentation, and Soil Microbiome Interactions. Environmental science & technology, 52(23), 13819-13828.
  • Arjun, C., & Bhaskar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Moss, S. M., De-Juan, C., & Scott, P. J. H. (2020). Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved February 15, 2026, from [Link]

  • Black, M., & Cawley, A. T. (2025). Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction liquid chromatography (HILIC) for the separation of fentanyl analogues.
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  • National Center for Biotechnology Information. (2007). [18F]6-fluoro-3-O-methyl-L-3,4-dihydroxyphenylalanine.
  • Gorga, M., & Santos, F. J. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.
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  • Landge, A. K., & Sharma, S. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
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  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 639–653.
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  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2022). The Ultratrace Determination of Fluoroquinolones in River Water Samples by an Online Solid-Phase Extraction Method Using a Molecularly Imprinted Polymer as a Selective Sorbent. Molecules (Basel, Switzerland), 27(23), 8195.
  • Ryan, L., & Murphy, C. D. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp.
  • Wang, F., & Vögeli, B. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy.
  • White, K. D., & Hepp, N. M. (2021). Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography.
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  • Liu, J., & Lee, L. S. (2019). Aerobic Biotransformation of 6:2 Fluorotelomer Sulfonate in Soils from Two Aqueous Film-Forming Foam (AFFF)-Impacted Sites. Environmental science & technology, 53(10), 5683–5692.
  • Harding-Marjanovic, K. C., Houtz, E. F., & Field, J. A. (2018). Biotransformation of AFFF Component 6:2 Fluorotelomer Thioether Amido Sulfonate Generates 6:2 Fluorotelomer Thioether Carboxylate and Other Products. Environmental science & technology, 52(10), 5675–5682.
  • Kulkarni, S. V., Gulave, V. R., Musmade, B. D., Bhope, S. G., Nagar, M., Panchgalle, S. P., & More, V. S. (2025). Impurity Profiling Method Development, Validation, and Relative Response Factor Estimation for Fluticasone Furoate and Vilanterol Trifenatate Dry Powder Inhaler Using RP-HPLC with UV/PDA Detector. Pharmaceutical Chemistry Journal, 59(5), 598-610.
  • Chan, S. H., & Lu, Y. (2013). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. FEBS Letters, 587(21), 3569–3574.

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Validation

A Researcher's Guide to Validating the Biological Activity of 6-Fluoro-3-Hydroxyphthalide Derivatives

In the landscape of modern drug discovery, the phthalide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] From anti-inflammatory and neuroprotective to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the phthalide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] From anti-inflammatory and neuroprotective to anticancer effects, these bicyclic lactones, and their derivatives, represent a promising frontier in the development of novel therapeutics.[1][2][4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals on validating the biological activity of a specific subclass: 6-fluoro-3-hydroxyphthalide derivatives.

While extensive data on this particular fluorinated derivative is still emerging, this guide will leverage established methodologies and comparative data from structurally related phthalides to provide a robust roadmap for its biological characterization. We will delve into the critical in vitro and in vivo assays, explore the underlying mechanisms of action, and present a clear, data-driven comparison to alternative compounds. Our focus will be on not just the "how" but the "why," ensuring a deep understanding of the experimental choices and their implications.

The Therapeutic Promise of Phthalides: A Snapshot

Phthalides, characterized by a 1(3H)-isobenzofuranone core, are found in various plants and fungi and have a rich history in traditional medicine.[2][4] Their synthetic derivatives have garnered significant interest due to their potential to modulate key signaling pathways implicated in a range of pathologies. The introduction of a fluorine atom at the 6-position and a hydroxyl group at the 3-position of the phthalide ring is a strategic medicinal chemistry approach to potentially enhance potency, selectivity, and pharmacokinetic properties.

This guide will focus on validating three key biological activities frequently associated with phthalide derivatives:

  • Anti-Inflammatory Activity

  • Anticancer Activity

  • Neuroprotective Activity

Section 1: Validating Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phthalide derivatives have shown considerable promise in mitigating inflammatory responses.[5][7][8] The validation of a novel 6-fluoro-3-hydroxyphthalide derivative's anti-inflammatory potential requires a multi-pronged approach, starting with cell-based assays and progressing to in vivo models.

In Vitro Validation: A Step-by-Step Approach

A primary mechanism through which many anti-inflammatory compounds exert their effects is by inhibiting the production of pro-inflammatory mediators. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are the workhorse models for this initial screening.[5][9]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay is a rapid and cost-effective primary screen for anti-inflammatory activity.

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 6-fluoro-3-hydroxyphthalide derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID like indomethacin).

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. The formation of a purple azo dye indicates the presence of nitrite, a stable breakdown product of NO.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC50 value (the concentration at which 50% of NO production is inhibited).

Causality Behind Experimental Choices:

  • Why LPS? LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the production of inflammatory mediators like NO.

  • Why measure nitrite? NO is a highly reactive and short-lived molecule. Measuring its stable metabolite, nitrite, provides a reliable and quantifiable readout of iNOS (inducible nitric oxide synthase) activity.

Comparative Data for Phthalide Derivatives:

To put the potential activity of a 6-fluoro-3-hydroxyphthalide derivative into context, consider the following data for other phthalide analogs:

CompoundCell LineIC50 (µM) for NO InhibitionReference
(Z)-LigustilideRAW 264.78.45 - 32.3[5]
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-oneRAW 264.70.76[7]
3-(2,4-dihydroxyphenyl)phthalideBV-2 & RAW 264.7Strong Inhibition (IC50 not specified)[5]
Delving Deeper: Mechanism of Action

A robust validation goes beyond observing a phenotype; it elucidates the underlying molecular mechanism. Key inflammatory signaling pathways to investigate for phthalide derivatives include NF-κB and MAPK.[7]

Experimental Workflow: Investigating NF-κB and MAPK Signaling

G cluster_0 Cellular Events cluster_1 MAPK Pathway LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK MAPK_Activation MAPK Phosphorylation (p38, ERK, JNK) TLR4->MAPK_Activation NFkB_Inhibition NF-κB Inhibition (by Phthalide Derivative) IKK->NFkB_Inhibition p65_translocation p65 Nuclear Translocation NFkB_Inhibition->p65_translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_translocation->Gene_Expression AP1_Activation AP-1 Activation MAPK_Activation->AP1_Activation AP1_Activation->Gene_Expression

Caption: Proposed anti-inflammatory signaling pathway modulation by phthalide derivatives.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the phthalide derivative and/or LPS for appropriate time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, iNOS, COX-2).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the phthalide derivative on the phosphorylation status and expression levels of the target proteins.

Section 2: Validating Anticancer Activity

The potential of phthalide and phthalimide derivatives as anticancer agents is an area of intense research.[3][10][11][12][13] Validation in this context involves assessing cytotoxicity against cancer cell lines and elucidating the mechanism of cell death.

In Vitro Cytotoxicity Assays

The initial step is to determine the concentration-dependent cytotoxic effect of the 6-fluoro-3-hydroxyphthalide derivative on various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) into a 96-well plate.

  • Compound Incubation: Treat the cells with a serial dilution of the phthalide derivative for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Comparative Cytotoxicity Data for Phthalimide Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
Triterpenoid phthalimide (Compound 30)CCRF-CEM (Leukemia)2.52[14]
Thiazole-phthalimide derivative (Compound 5b)MCF-7 (Breast)0.2[15]
Thiazole-phthalimide derivative (Compound 5k)MDA-MB-468 (Breast)0.6[15]
Thiazole-phthalimide derivative (Compound 5g)PC-12 (Pheochromocytoma)0.43[15]
Mechanism of Action: Apoptosis Induction

Many effective anticancer drugs induce apoptosis, or programmed cell death. Investigating markers of apoptosis is crucial for understanding the mechanism of action.

Experimental Workflow: Validating Apoptosis Induction

G Phthalide Phthalide Derivative Mitochondria Mitochondrial Stress Phthalide->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Phthalide->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Phthalide->Bax Upregulation Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Caption: Intrinsic pathway of apoptosis potentially induced by phthalide derivatives.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the phthalide derivative at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

  • Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis.

Section 3: Validating Neuroprotective Activity

Neurodegenerative diseases and ischemic stroke represent significant unmet medical needs. 3-n-butylphthalide (NBP), a well-studied phthalide, has demonstrated neuroprotective effects, making this a key area for investigation for novel derivatives.[6][16][17][18]

In Vitro Models of Neuronal Damage

To assess neuroprotection, in vitro models that mimic neuronal stress are employed. Common models include oxidative stress (e.g., using hydrogen peroxide or 6-hydroxydopamine) and excitotoxicity (e.g., using glutamate).

Experimental Protocol: Neuroprotection against Oxidative Stress

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or PC12) and differentiate them into a neuron-like phenotype.

  • Pre-treatment: Incubate the cells with the 6-fluoro-3-hydroxyphthalide derivative for several hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent like H2O2.

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (a marker of cell death).

  • Data Analysis: Compare the viability of cells pre-treated with the phthalide derivative to those treated with the oxidative agent alone.

Mechanism of Action: Key Neuroprotective Pathways

The neuroprotective effects of phthalides are often attributed to the modulation of pathways involved in cell survival and antioxidant defense, such as the PI3K/Akt pathway.[16]

Experimental Workflow: PI3K/Akt Signaling in Neuroprotection

G Phthalide Phthalide Derivative PI3K PI3K Activation Phthalide->PI3K Akt Akt Phosphorylation PI3K->Akt Cell_Survival Promotion of Cell Survival and Inhibition of Apoptosis Akt->Cell_Survival

Caption: PI3K/Akt signaling pathway potentially activated by neuroprotective phthalide derivatives.

In Vivo Validation: The Crucial Next Step

While in vitro assays provide valuable initial data, in vivo studies are essential to confirm the efficacy and safety of a novel compound in a whole-organism context. The choice of animal model will depend on the biological activity being investigated.

  • Anti-inflammatory: Carrageenan-induced paw edema in rats or mice.

  • Anticancer: Xenograft models where human cancer cells are implanted into immunocompromised mice.

  • Neuroprotective: Middle cerebral artery occlusion (MCAO) model in rodents for ischemic stroke.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the biological activity of 6-fluoro-3-hydroxyphthalide derivatives. By employing a combination of in vitro and in vivo assays, and by dissecting the underlying molecular mechanisms, researchers can build a comprehensive profile of these promising compounds. The comparative data presented for other phthalide derivatives serves as a benchmark for evaluating the potential of this novel fluorinated analog. As research in this area continues to expand, it is anticipated that 6-fluoro-3-hydroxyphthalide and other novel phthalide derivatives will offer new hope for the treatment of a wide range of human diseases.

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